molecular formula C44H84NO8P B15553787 1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9

1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9

カタログ番号: B15553787
分子量: 795.2 g/mol
InChIキー: SNKAWJBJQDLSFF-BVQAMMIQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9 is a useful research compound. Its molecular formula is C44H84NO8P and its molecular weight is 795.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C44H84NO8P

分子量

795.2 g/mol

IUPAC名

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-/t42-/m1/s1/i3D3,4D3,5D3

InChIキー

SNKAWJBJQDLSFF-BVQAMMIQSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to DOPC-d9: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9), a deuterated analog of the naturally occurring phospholipid DOPC. Its unique properties make it an invaluable tool in various research fields, particularly in lipidomics, membrane biophysics, and drug delivery system development.

Core Concepts: Chemical Structure and Properties

DOPC-d9 is a synthetic phospholipid where nine hydrogen atoms on the choline (B1196258) headgroup have been replaced with deuterium. This isotopic labeling makes it readily distinguishable from its non-deuterated counterpart by mass spectrometry, without significantly altering its physicochemical properties.

The structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions and a phosphocholine (B91661) headgroup at the sn-3 position. The oleic acid chains are unsaturated, containing a single cis-double bond, which imparts fluidity to membranes containing this lipid.

Physicochemical Properties

A summary of the key quantitative data for DOPC-d9 is presented in the table below, allowing for easy comparison.

PropertyValueReference
Molecular Formula C44H75D9NO8P[1](2)
Molecular Weight 795.17 g/mol [3](4)
Appearance Oil or crystalline solid[3](5)
Purity >95%[1](2)
Storage Temperature -20°C or below[1](2)

Experimental Protocols

This section provides detailed methodologies for key experiments involving DOPC-d9 and its non-deuterated counterpart, DOPC.

Preparation of Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.

Materials:

  • DOPC or DOPC-d9

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Methodology:

  • Dissolve the desired amount of DOPC or DOPC-d9 in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid.

  • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).

  • For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated in a bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size, respectively.

Use of DOPC-d9 as an Internal Standard in Quantitative Lipidomics

DOPC-d9 is frequently used as an internal standard in mass spectrometry-based lipidomics to accurately quantify endogenous phosphatidylcholines.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • DOPC-d9 internal standard solution of known concentration

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Sample Preparation: Thaw the biological sample on ice.

  • Internal Standard Spiking: Add a known amount of the DOPC-d9 internal standard solution to the biological sample. The amount added should be within the linear range of the mass spectrometer's detector.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a biphasic solvent system (e.g., chloroform/methanol/water) to separate the lipids into an organic phase.

  • Sample Concentration: Evaporate the organic solvent containing the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).

  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. The chromatographic separation allows for the resolution of different lipid species, and the mass spectrometer detects and quantifies the ions corresponding to both the endogenous lipids and the DOPC-d9 internal standard.

  • Data Analysis: The peak area of the endogenous phosphatidylcholine species is normalized to the peak area of the DOPC-d9 internal standard. This ratio is then used to determine the absolute concentration of the endogenous lipid by referencing a calibration curve.

Visualization of a Key Signaling Pathway

Phosphatidylcholines, such as DOPC, are key components of cellular membranes and also serve as precursors for important signaling molecules. One of the primary signaling pathways involving phosphatidylcholine is initiated by the enzyme Phospholipase D (PLD).

Phospholipase D (PLD) Signaling Pathway

The following diagram illustrates the PLD signaling pathway, where phosphatidylcholine is hydrolyzed to generate the second messenger phosphatidic acid (PA). PA, in turn, can activate a variety of downstream effector proteins, leading to diverse cellular responses.

PLD_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (e.g., DOPC) PLD Phospholipase D (PLD) PC->PLD PA Phosphatidic Acid (PA) PLD->PA 3. Hydrolysis Downstream Downstream Effectors PA->Downstream 4. Activation Response Cellular Responses (e.g., Proliferation, Trafficking) Downstream->Response 5. Signaling Cascade Receptor GPCR / RTK Receptor->PLD 2. Recruitment & Activation Signal Extracellular Signal Signal->Receptor 1. Activation Lipidomics_Workflow Sample 1. Biological Sample (Plasma, Cells, Tissue) Spike 2. Spike with DOPC-d9 Internal Standard Sample->Spike Extract 3. Lipid Extraction (e.g., Folch Method) Spike->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze Data 5. Data Processing & Quantification Analyze->Data Result Quantitative Lipid Profile Data->Result

References

A Technical Guide to the Physical Properties of Deuterated 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a common unsaturated phospholipid extensively used in the creation of model biological membranes and lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. The deuteration of DOPC, where hydrogen atoms are selectively replaced with deuterium (B1214612), is a critical tool in biophysical studies. This isotopic labeling provides a powerful mechanism for contrast enhancement in techniques like neutron scattering and simplifies spectra in nuclear magnetic resonance (NMR), allowing for detailed investigation of membrane structure and dynamics.[1][2]

The substitution of protium (B1232500) with deuterium can subtly alter the physical properties of the lipid due to the greater mass and slightly shorter, stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3][4] This "isotope effect" can influence molecular volume, phase transition temperatures, and intermolecular interactions.[3][5] This guide provides an in-depth summary of the core physical properties of deuterated DOPC, details the experimental protocols used for their determination, and offers visualizations of these methodologies.

Core Physical Properties of Deuterated DOPC

The physical characteristics of DOPC bilayers are fundamental to their function as model membranes. Key parameters such as phase behavior, lipid packing, and bilayer dimensions are crucial for understanding membrane fluidity, permeability, and interactions with embedded molecules.

Phase Transition Temperature (Tm)

The main phase transition temperature (Tm) marks the transformation of the lipid bilayer from a tightly packed, ordered gel phase (Lβ) to a fluid, disordered liquid-crystalline phase (Lα). For unsaturated lipids like DOPC, this transition occurs at sub-zero temperatures. High-pressure optical methods combined with extrapolation have suggested a main transition temperature for DOPC of -40.3°C .[6] This is a notable depression compared to saturated phospholipids, arising from the kinks in the oleoyl (B10858665) chains that disrupt ordered packing.[6]

PropertyValueMethodReference
Main Transition Temp. (Tm)-40.3°C (extrapolated)High-Pressure Optical Method[6]
Area Per Lipid and Bilayer Thickness

The area per lipid (APL) and bilayer thickness are critical structural parameters that define the packing and dimensions of the membrane. These properties are highly sensitive to temperature and the presence of other molecules like cholesterol. Neutron and X-ray scattering techniques are primary methods for their determination, leveraging deuteration to create contrast between the lipid and the solvent.[7]

Simultaneous analysis of neutron and X-ray scattering data provides robust structural models.[7] For DOPC, these combined methods have yielded precise measurements of its dimensions in the fluid phase. It is important to note that different experimental and computational methods can yield slightly different values, often due to variations in defining the bilayer's boundaries.[7][8][9][10]

ParameterValueConditionsMethodReference
Area Per Lipid (A) 67.4 ± 1.0 Ų30°C, Fully HydratedX-ray & Neutron Scattering[7]
68.9 Ų30°CAtomistic MD Simulation[10]
72.4 ± 0.5 Ų30°CExperimental[10]
Bilayer Thickness 4.62 ± 0.15 nm25°CSANS[8]
4.618 ± 0.148 nm25°CSANS[11]
Hydrophobic Thickness (Dнн) 36.7 Å30°CNeutron Diffraction[9]
38.6 Å30°CAtomistic MD Simulation[10]

Experimental Methodologies & Protocols

The characterization of deuterated DOPC relies on specialized biophysical techniques. The protocols outlined below are fundamental to acquiring the data presented in this guide.

Small-Angle Neutron Scattering (SANS) for Bilayer Thickness

SANS is a powerful technique for determining the overall structure and thickness of lipid vesicles in solution. By exploiting the large difference in neutron scattering length between hydrogen and deuterium, contrast variation studies (using different H₂O/D₂O solvent ratios) can isolate the scattering signal from the lipid bilayer.[1][12]

Experimental Protocol:

  • Vesicle Preparation:

    • A known quantity of deuterated DOPC is dissolved in an organic solvent (e.g., chloroform).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

    • The film is placed under a high vacuum for several hours to remove any residual solvent.

  • Hydration & Extrusion:

    • The lipid film is hydrated with a buffer prepared in D₂O to form multilamellar vesicles (MLVs).

    • The MLV suspension is subjected to multiple freeze-thaw cycles to improve lamellarity.

    • To produce unilamellar vesicles (ULVs) of a defined size, the suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 50 nm or 100 nm).[13]

  • SANS Measurement:

    • The ULV sample is placed in a quartz cuvette and mounted in the neutron beamline.

    • Scattering data is collected at a specific temperature (e.g., 25°C or 30°C).

    • Data is also collected for the buffer alone for background subtraction.

  • Data Analysis:

    • The 1D scattering intensity I(q) versus the scattering vector (q) is obtained.

    • A model for the scattering form factor of a hollow sphere or a core-shell structure is fitted to the data.

    • From the fit, parameters such as the bilayer thickness and radius of gyration are extracted.[11]

SANS_Workflow cluster_prep Sample Preparation cluster_sans SANS Measurement cluster_analysis Data Analysis prep1 1. Dissolve d-DOPC in Chloroform prep2 2. Create Thin Film (N2 Evaporation) prep1->prep2 prep3 3. Hydrate in D2O Buffer (Forms MLVs) prep2->prep3 prep4 4. Extrude through Membrane (Forms ULVs) prep3->prep4 sans1 5. Place ULV Sample in Neutron Beam prep4->sans1 sans2 6. Collect Scattering Data (Detector) an1 7. Obtain I(q) vs q Curve sans2->an1 an2 8. Fit Structural Model (e.g., Shell Model) an1->an2 an3 9. Extract Parameters (Bilayer Thickness, APL) an2->an3

Workflow for determining bilayer thickness using SANS.
Deuterium (²H) NMR Spectroscopy for Acyl Chain Order

²H NMR spectroscopy is the definitive method for quantifying the conformational order of lipid acyl chains. By replacing specific protons on the DOPC oleoyl chains with deuterium, one can measure the deuterium quadrupolar splitting (ΔνQ), which is directly proportional to the order parameter (S_CD) of that C-D bond segment.

Experimental Protocol:

  • Sample Preparation:

    • Chain-deuterated DOPC is mixed with a buffer (typically 30-50% by weight) to ensure full hydration.

    • The mixture is thoroughly vortexed to create a homogeneous dispersion of multilamellar vesicles.

    • The sample is transferred to an NMR tube and centrifuged to create a well-oriented pellet.

  • NMR Measurement:

    • The sample is placed in the NMR spectrometer and allowed to equilibrate at the desired temperature.

    • A quadrupolar echo pulse sequence is used to acquire the ²H NMR signal, which is necessary for broad solid-state spectra.[14]

  • Data Processing and Analysis:

    • The acquired free induction decay (FID) is Fourier transformed to produce the ²H NMR spectrum.

    • For lipids in the fluid (Lα) phase, the spectrum appears as a superposition of "Pake doublets."[15]

    • The quadrupolar splitting (ΔνQ) is measured as the frequency separation between the two peaks of a given Pake doublet.

    • The order parameter (S_CD) for a specific deuterated carbon position is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * ΔνQ, where (e²qQ/h) is the static quadrupolar coupling constant (~167 kHz for aliphatic C-D bonds).[15]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr ²H NMR Measurement cluster_analysis Data Analysis prep1 1. Hydrate Chain-Deuterated DOPC with Buffer prep2 2. Vortex to Create MLV Dispersion prep1->prep2 prep3 3. Transfer to NMR Tube & Centrifuge prep2->prep3 nmr1 4. Equilibrate Sample Temperature prep3->nmr1 nmr2 5. Acquire Signal using Quadrupolar Echo Pulse an1 6. Fourier Transform FID to get Spectrum nmr2->an1 an2 7. Measure Quadrupolar Splitting (ΔνQ) an1->an2 an3 8. Calculate Order Parameter (S_CD) an2->an3

Workflow for determining acyl chain order using ²H NMR.
Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. It is highly effective for identifying the temperature and enthalpy of phase transitions in lipid dispersions.

Experimental Protocol:

  • Sample Preparation:

    • A hydrated sample of deuterated DOPC (as MLVs) is prepared at a known concentration.

    • A small, precise amount of the lipid dispersion is hermetically sealed into an aluminum DSC pan.

    • An identical pan containing only the buffer is prepared to serve as a reference.

  • DSC Measurement:

    • The sample and reference pans are placed in the DSC instrument.

    • The instrument heats or cools the pans at a constant, controlled rate (e.g., 1-2°C/min).

    • The differential heat flow required to maintain the sample and reference at the same temperature is recorded.

  • Data Analysis:

    • The data is plotted as heat flow versus temperature, generating a thermogram.

    • An endothermic or exothermic peak indicates a phase transition.

    • The peak's onset temperature is typically defined as the transition temperature (Tm). The area under the peak corresponds to the enthalpy (ΔH) of the transition.

DSC_Workflow prep1 1. Prepare Hydrated d-DOPC Sample and Reference (Buffer) prep2 2. Seal in DSC Pans prep1->prep2 dsc1 3. Heat/Cool at Constant Rate prep2->dsc1 dsc2 4. Record Differential Heat Flow dsc1->dsc2 an1 5. Plot Thermogram (Heat Flow vs. Temp) dsc2->an1 an2 6. Identify Peak to Determine Transition Temp (Tm) an1->an2

Workflow for determining phase transition temperature via DSC.

Conclusion

Deuterated DOPC is an invaluable tool for modern membrane biophysics and pharmaceutical development. Its physical properties, particularly its fluid nature at physiological temperatures and well-defined structural parameters, make it an excellent component for model systems. The strategic use of deuterium labeling, in conjunction with powerful analytical techniques like SANS and ²H NMR, enables researchers to probe the intricate details of lipid bilayer structure, dynamics, and interactions with a precision that would otherwise be unattainable. The data and protocols summarized in this guide provide a foundational resource for scientists working to understand and engineer lipid-based systems.

References

In-Depth Technical Guide: 1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9), a deuterated synthetic phospholipid critical for a range of advanced research and pharmaceutical applications.

Core Compound Data

This compound is a deuterium-labeled form of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), a naturally occurring phospholipid. The nine deuterium (B1214612) atoms are located on the choline (B1196258) head group, providing a stable isotopic label for mass spectrometry-based quantification.

ParameterValueReference
Molecular Weight 795.169 g/mol
Chemical Formula (non-deuterated) C44H84NO8P[1][2][3]
CAS Number (non-deuterated) 4235-95-4[1][3]
Synonyms DOPC-d9[4]

Applications in Research and Drug Development

DOPC-d9 is a versatile tool in lipidomics, drug delivery, and membrane biophysics. Its primary applications include:

  • Internal Standard for Mass Spectrometry: Due to its chemical identity with endogenous DOPC and its distinct mass, DOPC-d9 is an ideal internal standard for the accurate quantification of phospholipids (B1166683) in complex biological samples.[4]

  • Lipid Nanoparticle (LNP) Formulation: DOPC is a key component in the formation of LNPs for the delivery of nucleic acids, such as mRNA and miRNA.[3] The deuterated form can be used in formulation studies to track the lipid components.

  • Model Membrane Studies: DOPC is widely used to create artificial membranes, including liposomes and micelles, for studying membrane properties and drug-membrane interactions.

Experimental Protocols

Quantification of Phospholipids in Biological Samples using LC-MS/MS

This protocol outlines the use of DOPC-d9 as an internal standard for the quantification of DOPC in a biological matrix (e.g., plasma, tissue homogenate).

Methodology:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of sample, add 10 µL of a known concentration of DOPC-d9 in methanol (B129727) (e.g., 10 µg/mL).

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method with chloroform (B151607) and methanol.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Employ a C18 reversed-phase column to separate the lipids. A gradient elution with mobile phases containing acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is typically used.

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both DOPC and DOPC-d9.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (DOPC) and the internal standard (DOPC-d9).

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Quantify the concentration of DOPC in the sample by comparing the response ratio to a standard curve generated with known concentrations of non-labeled DOPC.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add DOPC-d9 Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Dry Evaporate to Dryness Extraction->Dry Reconstitute Reconstitute Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Response Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

LC-MS/MS Quantification Workflow
Formulation of Lipid Nanoparticles (LNPs)

This protocol describes a general method for preparing LNPs using DOPC for nucleic acid delivery.

Methodology:

  • Lipid Stock Preparation:

    • Prepare stock solutions of the individual lipid components (e.g., ionizable lipid, cholesterol, DSPC, and DOPC) in ethanol (B145695).

    • Mix the lipid stock solutions in the desired molar ratios.

  • Nucleic Acid Preparation:

    • Prepare the nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • LNP Assembly:

    • Rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution using a microfluidic mixing device. The rapid mixing leads to the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Purification and Characterization:

    • Purify the LNP formulation to remove residual ethanol and unencapsulated nucleic acid using tangential flow filtration (TFF) or dialysis.

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

lnp_formulation cluster_inputs Input Solutions cluster_process Processing cluster_output Final Product Lipids Lipids in Ethanol (incl. DOPC) Mixing Microfluidic Mixing Lipids->Mixing NA Nucleic Acid in Aqueous Buffer NA->Mixing Purification Purification (TFF/Dialysis) Mixing->Purification LNPs Purified LNPs Purification->LNPs Characterization Characterization (Size, PDI, etc.) LNPs->Characterization

Lipid Nanoparticle Formulation Workflow

Signaling Pathways and Logical Relationships

The primary role of DOPC-d9 is as an analytical tool rather than a modulator of signaling pathways. Its logical relationship in experimental design is that of a control or standard against which the endogenous, non-labeled counterpart is measured.

logical_relationship cluster_measurement Measurement Endo_DOPC Endogenous DOPC MS Mass Spectrometer Endo_DOPC->MS  Measured Signal DOPC_d9 DOPC-d9 (Internal Standard) DOPC_d9->MS  Reference Signal

Role of DOPC-d9 in Quantification

References

A Technical Guide to the Synthesis of Deuterated Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for synthesizing deuterated phosphatidylcholines (PCs). Deuterated lipids are invaluable tools in various scientific disciplines, particularly in structural biology and drug development, where they are utilized in techniques like NMR spectroscopy and neutron scattering to elucidate membrane structure and dynamics. This document details the core strategies for deuterium (B1214612) labeling of PCs, including biosynthetic, chemical, and enzymatic approaches, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in their selection and application of these powerful molecules.

Introduction to Deuterated Phosphatidylcholines

Phosphatidylcholines are major components of eukaryotic cell membranes.[1] The selective replacement of hydrogen atoms with deuterium in their molecular structure provides a powerful tool for various biophysical studies. Deuterium labeling can simplify complex proton NMR spectra and enhance the contrast in neutron scattering experiments, enabling detailed structural and dynamic analysis of lipid bilayers and membrane-associated proteins.[1][2] The synthesis of selectively deuterated PCs, however, can be challenging, particularly for producing physiologically relevant unsaturated species with specific deuteration patterns.[1]

Biosynthetic Approach for Selective Deuteration

A powerful and versatile method for producing selectively deuterated phosphatidylcholines is through biosynthesis in genetically modified organisms, such as Escherichia coli.[1] This approach allows for controlled deuterium incorporation into three distinct regions of the PC molecule: the head group, the glycerol (B35011) backbone, and the fatty acyl tails.

Principle of Biosynthetic Deuteration

By cultivating a genetically modified strain of E. coli capable of producing PC in a deuterated minimal medium, researchers can control the level and location of deuterium incorporation. The degree of deuteration in each part of the PC molecule is tuned by varying the D₂O concentration in the growth media and by supplementing with either protonated or deuterated carbon sources like glycerol and choline (B1196258). This biosynthetic route is particularly advantageous for producing complex, physiologically relevant phospholipids (B1166683) that are difficult to obtain through chemical synthesis.

Experimental Workflow: Biosynthesis in E. coli

The general workflow for producing deuterated PCs in E. coli involves several key steps, from strain adaptation to final product purification and analysis.

cluster_0 Strain Preparation & Adaptation cluster_1 Cultivation & Deuterium Labeling cluster_2 Harvesting & Extraction cluster_3 Purification & Analysis strain Genetically Modified E. coli (PC-producing strain) adaptation Multi-stage Adaptation to Deuterated Minimal Medium strain->adaptation cultivation Cultivation in D2O-based Medium adaptation->cultivation supplementation Supplementation with Deuterated/Protonated Carbon Sources (Glycerol, Choline) cultivation->supplementation harvesting Cell Harvesting supplementation->harvesting extraction Lipid Extraction harvesting->extraction purification Purification of Phosphatidylcholine extraction->purification analysis Characterization (NMR, Mass Spectrometry) purification->analysis

Biosynthetic workflow for deuterated phosphatidylcholine production in E. coli.
Quantitative Data: Deuteration Levels

The level of deuterium incorporation can be precisely controlled and measured. The following table summarizes the deuteration levels achieved in different parts of the PC molecule using the biosynthetic approach in E. coli.

PC MoietyDeuteration StrategyAchieved Deuteration LevelReference
Fatty Acyl TailsGrowth in increasing concentrations of D₂O (50% to 100%) with protonated glycerol and cholineUp to ~95%
Glycerol BackboneGrowth in D₂O with deuterated glycerolHigh, specific to the glycerol backbone
Choline Head GroupGrowth in D₂O with deuterated cholineHigh, specific to the choline head group
Key Experimental Protocols

2.4.1. Adaptation of E. coli to Deuterated Media

A gradual, multi-stage adaptation process is crucial for the successful growth of E. coli in highly deuterated minimal media. The process typically involves sequentially transferring the bacterial culture to media with increasing D₂O concentrations (e.g., 0%, 50%, 75%, 90%, and finally 100% D₂O).

2.4.2. Cultivation and Deuterium Labeling

The adapted E. coli strain is cultivated in a deuterated minimal medium. To achieve selective deuteration, the medium is supplemented with specific deuterated or protonated carbon sources. For instance, to specifically deuterate the choline head group, deuterated choline chloride is added to the culture medium.

2.4.3. Lipid Extraction and Purification

After cultivation, the bacterial cells are harvested by centrifugation. Total lipids are then extracted using a modified Bligh-Dyer method. Phosphatidylcholine is subsequently purified from the total lipid extract using techniques such as thin-layer chromatography (TLC).

2.4.4. Characterization

The extent and location of deuteration in the purified PC are determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Synthesis of Deuterated Phosphatidylcholines

Chemical synthesis offers a route to produce highly deuterated phosphatidylcholines, particularly those with deuterated fatty acyl chains. This approach is advantageous for creating specific deuterated lipid species that may not be accessible through biosynthetic methods.

General Strategy for Chemical Synthesis

The chemical synthesis of deuterated PCs typically involves two main stages: the synthesis of deuterated fatty acids and the subsequent esterification of these fatty acids to a glycerophosphocholine backbone.

Synthesis of Deuterated Fatty Acids

Perdeuterated saturated and unsaturated fatty acids can be synthesized through various chemical reactions. For example, highly deuterated oleic acid ([D₃₂]oleic acid) can be synthesized in gram quantities from deuterated precursors like [D₁₄]azelaic acid and [D₁₇]nonanoic acid. These precursors are obtained by the complete deuteration of their protonated forms using metal-catalyzed hydrothermal H/D exchange reactions.

Experimental Workflow: Chemical Synthesis

The following diagram illustrates a typical workflow for the chemical synthesis of a deuterated phosphatidylcholine, such as [D₆₄]dioleoyl-sn-glycero-3-phosphocholine.

cluster_0 Deuterated Precursor Synthesis cluster_1 Deuterated Fatty Acid Synthesis cluster_2 Phosphatidylcholine Synthesis start Protonated Fatty Acid Precursors (e.g., Azelaic Acid, Nonanoic Acid) hd_exchange Metal-Catalyzed Hydrothermal H/D Exchange start->hd_exchange deuterated_precursors Deuterated Precursors (e.g., [D14]Azelaic Acid, [D17]Nonanoic Acid) hd_exchange->deuterated_precursors multi_step Multi-step Chemical Reactions deuterated_precursors->multi_step deuterated_fa Highly Deuterated Fatty Acid (e.g., [D32]Oleic Acid) multi_step->deuterated_fa esterification Esterification to Glycerophosphocholine Backbone deuterated_fa->esterification final_product Deuterated Phosphatidylcholine (e.g., [D64]DOPC) esterification->final_product

Chemical synthesis workflow for deuterated phosphatidylcholines.
Quantitative Data: Isotopic Purity and Yields

Chemical synthesis can achieve high levels of deuterium incorporation and good overall yields.

CompoundIsotopic Purity (%D)Overall YieldReference
[D₃₂]Oleic Acid~94%-
[D₆₄]Dioleoyl-sn-glycero-3-phosphocholine--
Perdeuterated Saturated Fatty Acids>98%-
Key Experimental Protocols

3.5.1. H/D Exchange for Precursor Deuteration

Protonated fatty acid precursors are subjected to H/D exchange using D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst under high temperature and pressure in a Parr reactor.

3.5.2. Synthesis of [D₃₂]Oleic Acid

The synthesis of [D₃₂]oleic acid from [D₁₄]azelaic acid and [D₁₇]nonanoic acid involves a series of organic reactions, including protection, reduction, and coupling steps, to build the C18 chain with the cis-double bond at the Δ⁹ position.

3.5.3. Synthesis of [D₆₄]Dioleoyl-sn-glycero-3-phosphocholine

The final step involves the esterification of the synthesized [D₃₂]oleic acid to the sn-1 and sn-2 positions of a glycerophosphocholine backbone, typically using an activating agent.

Enzymatic and Chemo-enzymatic Synthesis

Enzymatic methods offer high specificity and milder reaction conditions for the synthesis and modification of phospholipids. A combined chemo-enzymatic approach can be particularly effective for producing chain-deuterated phospholipids.

Principle of Enzymatic Synthesis

This strategy utilizes enzymes like phospholipase A₂ (PLA₂) and lipases to specifically hydrolyze and esterify fatty acids at the sn-1 and sn-2 positions of the glycerol backbone.

Experimental Workflow: Chemo-enzymatic Synthesis

The following diagram outlines a proposed chemo-enzymatic approach for the synthesis of tail-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).

start Unlabelled Phosphatidylcholine (e.g., DOPC) hydrolysis1 Enzymatic Hydrolysis (e.g., PLA2) at sn-1 and sn-2 start->hydrolysis1 lyso_pc Lysophosphatidylcholine (B164491) hydrolysis1->lyso_pc esterification Chemical Esterification with Deuterated Fatty Acids lyso_pc->esterification deuterated_pc Tail-Deuterated Phosphatidylcholine esterification->deuterated_pc

Chemo-enzymatic synthesis of tail-deuterated phosphatidylcholine.
Key Experimental Protocols

4.3.1. Enzymatic Hydrolysis

Unlabeled phosphatidylcholine is treated with a specific phospholipase, such as PLA₂, to selectively remove the fatty acid from the sn-2 position, yielding 1-acyl-lysophosphatidylcholine.

4.3.2. Chemical or Enzymatic Esterification

The resulting lysophosphatidylcholine is then esterified with a deuterated fatty acid at the vacant position. This can be achieved through standard chemical esterification methods or via lipase-catalyzed esterification.

Applications in Research and Drug Development

Deuterated phosphatidylcholines are instrumental in a variety of research and development applications:

  • Structural Biology: They are used in solid-state NMR and neutron diffraction to study the structure and dynamics of biological membranes.

  • Membrane Protein Studies: Fully deuterated lipids can render the lipid environment "invisible" in ¹H-NMR studies of membrane proteins, simplifying spectral analysis.

  • Drug Delivery: Deuterated lipids can be incorporated into drug delivery systems like liposomes and nanodiscs to study their structure and interaction with encapsulated drugs.

  • Metabolic Studies: Deuterium-labeled choline and phosphatidylcholines are used as tracers to investigate lipid metabolism and transport pathways in vivo.

  • Pharmaceutical Development: The use of deuterated compounds can alter the metabolic profile of drugs, potentially improving their pharmacokinetic properties.

Conclusion

The synthesis of deuterated phosphatidylcholines can be achieved through various complementary approaches, each with its own advantages. Biosynthesis in E. coli offers a versatile platform for selective deuteration of different molecular regions. Chemical synthesis provides a robust route for producing highly deuterated fatty acids and incorporating them into phospholipids. Enzymatic and chemo-enzymatic methods offer specificity and mild reaction conditions. The choice of method will depend on the desired deuteration pattern, the specific phosphatidylcholine species required, and the scale of production. The continued development of these synthetic methodologies will undoubtedly fuel further advancements in our understanding of membrane biology and the development of novel therapeutics.

References

The Pivotal Role of DOPC-d9 in Advancing Lipidomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. Deuterated lipids, particularly 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9), have emerged as indispensable tools, serving as internal standards to navigate the complexities of mass spectrometry-based analyses. This technical guide provides an in-depth exploration of the core functionalities of DOPC-d9 in lipidomics research, offering detailed experimental protocols, quantitative data, and visualizations of its involvement in cellular signaling.

The Foundation of Quantitative Lipidomics: The Role of Internal Standards

Quantitative lipidomics aims to determine the precise concentration of individual lipid molecules within a biological sample. However, the analytical process, from sample extraction to mass spectrometric detection, is fraught with potential variability that can compromise accuracy. Internal standards are compounds added to a sample at a known concentration at the earliest stage of analysis to correct for these variations.

DOPC-d9, a deuterated analog of the naturally occurring phosphatidylcholine (PC) species DOPC, serves as an ideal internal standard. Its chemical and physical properties closely mimic those of its non-deuterated counterpart, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass due to the nine deuterium (B1214612) atoms on the oleoyl (B10858665) chains allows it to be distinguished from endogenous DOPC by the mass spectrometer. This distinction is the cornerstone of its utility in quantitative analysis.

Physicochemical Properties and Quantitative Data of DOPC and DOPC-d9

Accurate quantification relies on a thorough understanding of the physicochemical properties of both the analyte and the internal standard. The following table summarizes key data for DOPC and DOPC-d9.

Property1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)This compound (DOPC-d9)
Chemical Formula C₄₄H₈₄NO₈PC₄₄H₇₅D₉NO₈P
Molecular Weight 786.11 g/mol 795.17 g/mol (calculated)
Exact Mass 785.5935 u794.6496 u (calculated)
CAS Number 4235-95-4Not available
Typical Form Powder or in chloroformNot available
Storage Temperature -20°C-20°C

Experimental Protocol: Quantitative Lipidomics of Human Plasma Using DOPC-d9

This section outlines a detailed workflow for the quantitative analysis of phosphatidylcholines in human plasma using DOPC-d9 as an internal standard.

Sample Preparation and Lipid Extraction

A robust lipid extraction method is crucial for obtaining a representative lipid profile. The following protocol is a modification of the widely used Folch method.

Materials:

  • Human plasma

  • DOPC-d9 internal standard solution (e.g., 1 mg/mL in chloroform:methanol 1:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

Procedure:

  • Thaw frozen human plasma samples on ice.

  • In a glass centrifuge tube, add 50 µL of plasma.

  • Spike the plasma sample with a known amount of DOPC-d9 internal standard. A typical final concentration is in the range of 1-10 µM, depending on the expected concentration of endogenous PCs. For example, add 10 µL of a 50 µg/mL DOPC-d9 solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantitative lipidomics.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.032
1.545
5.052
8.058
11.066
14.070
18.075
21.097
25.097
25.132
30.032

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300°C.

  • Gas Flow: Optimized for the specific instrument.

  • Collision Gas: Argon.

MRM Transitions: Phosphatidylcholines are characterized by a neutral loss of the phosphocholine (B91661) headgroup, resulting in a common product ion at m/z 184.07. The precursor ion will be the [M+H]⁺ adduct of the specific PC species.

Lipid SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DOPC-d9 (Internal Standard) 795.7184.130
Endogenous DOPC786.6184.130
Other PC species[M+H]⁺184.1Optimized

Note: The exact collision energy should be optimized for the specific instrument to achieve the highest signal intensity.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the MRM transitions for both the endogenous PC species and the DOPC-d9 internal standard using the instrument's software.

  • Response Factor Calculation: The concentration of the endogenous lipid is calculated using the following formula:

    Concentration of Endogenous Lipid = (Peak Area of Endogenous Lipid / Peak Area of DOPC-d9) * Concentration of DOPC-d9

DOPC-d9 in the Context of Cellular Signaling

Phosphatidylcholines are not merely structural components of cell membranes; they are also key players in cellular signaling pathways. One such pathway involves the enzyme Phospholipase D (PLD), which hydrolyzes PC to generate the second messenger phosphatidic acid (PA) and choline. This signaling cascade is often initiated by the activation of G-protein coupled receptors (GPCRs). The use of DOPC-d9 can be instrumental in studies aiming to quantify the turnover of PC in response to specific stimuli that activate these pathways.

Experimental Workflow for Studying PC Turnover

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture with Stimulus Spike_IS Spike with DOPC-d9 Internal Standard Cell_Culture->Spike_IS Lyse cells Lipid_Extraction Lipid Extraction Spike_IS->Lipid_Extraction LC_MSMS LC-MS/MS Analysis (MRM) Lipid_Extraction->LC_MSMS Inject sample Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Acquire data

Workflow for quantifying phosphatidylcholine turnover.
GPCR-Mediated Phosphatidylcholine Signaling

The following diagram illustrates the signaling pathway where the activation of a GPCR leads to the hydrolysis of phosphatidylcholine by PLD.

GPCR_signaling GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates PLD Phospholipase D (PLD) G_Protein->PLD Activates PC Phosphatidylcholine (PC) PLD->PC Hydrolyzes PA Phosphatidic Acid (PA) Choline Choline PC->PA PC->Choline Ligand Ligand Ligand->GPCR Binds & Activates Downstream Downstream Signaling PA->Downstream

Unveiling Membrane Dynamics: A Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9 (DOPC-d9) in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9), a deuterated phospholipid invaluable for investigating the structure, dynamics, and function of biological membranes. Its unique isotopic labeling makes it an essential tool for a range of biophysical techniques, offering unparalleled insights into lipid-protein interactions, membrane organization, and the mechanisms of drug action.

Core Applications and Advantages of DOPC-d9

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid with two unsaturated oleoyl (B10858665) chains, which imparts a high degree of fluidity to the membranes it forms, crucial for mimicking the dynamic nature of biological membranes.[1] The deuterated variant, DOPC-d9, where nine hydrogen atoms on the terminal methyl group of each acyl chain are replaced with deuterium (B1214612), retains nearly identical physicochemical properties to its non-deuterated counterpart. This subtle isotopic substitution, however, provides a powerful contrast for various analytical techniques.

The primary applications of DOPC-d9 in membrane studies include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In solid-state NMR, the deuterium signal provides information on the orientation and dynamics of the lipid acyl chains, allowing for the determination of lipid order parameters and the influence of membrane-associated proteins or drugs.[2]

  • Neutron Scattering: The significant difference in neutron scattering length between hydrogen and deuterium makes DOPC-d9 an excellent tool for contrast variation studies.[3][4] By selectively deuterating components within a model membrane, researchers can highlight specific structures or molecules, such as the lipid bilayer itself, embedded proteins, or associated drugs.[3][4]

  • Mass Spectrometry (MS): In lipidomics, deuterated lipids like DOPC-d9 serve as ideal internal standards for accurate quantification of endogenous lipids.[5][6][7] Their similar ionization efficiency and chromatographic behavior to the native lipids, combined with their distinct mass, allow for correction of sample loss and matrix effects during analysis.[5][6][7]

Quantitative Biophysical Properties

The following tables summarize key biophysical parameters of DOPC bilayers. As the isotopic substitution in DOPC-d9 has a negligible effect on these macroscopic properties, the data for DOPC serves as a reliable reference.

Table 1: Physicochemical Properties of DOPC Bilayers

PropertyValueConditions
Phase Transition Temperature (Tm)-16.5 °CLiposomes in solution[8]
Area per Lipid68.8 Ų0 dyn/cm membrane tension[9]
73.5 Ų15 dyn/cm membrane tension[9]
Bilayer Thickness3.89 ± 0.03 nm (Ld phase)Supported lipid bilayer[1]
4.96 ± 0.06 nm (Lo phase with Chol)Supported lipid bilayer[1]
Area Expansion Modulus (KA)241.3 ± 24 dyn/cmTheoretical[9]
265 ± 12 dyn/cmExperimental[9]

Table 2: Deuterium Order Parameters (SCD) for DOPC Acyl Chains

Carbon PositionSCD (sn-1 chain)SCD (sn-2 chain)
2~0.18~0.17
3~0.17~0.16
4~0.16~0.15
5~0.15~0.14
6~0.14~0.13
7~0.13~0.12
8~0.12~0.11
9 (double bond)~0.05~0.05
10 (double bond)~0.05~0.05
11~0.10~0.10
12~0.11~0.11
13~0.12~0.12
14~0.13~0.13
15~0.14~0.14
16~0.15~0.15
17~0.16~0.16
18~0.10~0.10

Note: Data is representative and can vary with temperature and membrane composition. The order parameter reflects the orientational order of the C-D bond with respect to the bilayer normal.

Experimental Protocols

Detailed methodologies for key experiments utilizing DOPC-d9 are provided below.

Protocol 1: Preparation of DOPC-d9 Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the formation of LUVs, which are widely used as model membranes for biophysical studies.[10][11]

Materials:

  • This compound (DOPC-d9)

  • Chloroform (B151607)

  • Desired buffer (e.g., PBS, pH 7.4)

  • Argon or Nitrogen gas

  • Rotary evaporator or vacuum desiccator

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DOPC-d9 in chloroform in a round-bottom flask.

    • Remove the chloroform using a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs). The final lipid concentration is typically between 1 and 10 mg/mL.[11]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and create more uniform vesicles.

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into a gas-tight syringe and attach it to one side of the extruder. Attach an empty syringe to the other side.

    • Pass the lipid suspension through the membrane a minimum of 11 times. This will result in a more translucent suspension of LUVs with a defined size.

  • Storage:

    • Store the prepared LUVs at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

Protocol 2: Solid-State NMR Spectroscopy of DOPC-d9 Membranes

This protocol outlines the general steps for acquiring solid-state ²H NMR spectra of DOPC-d9 containing membranes to study lipid chain order.

Materials:

  • DOPC-d9 LUVs (prepared as in Protocol 1)

  • (Optional) Membrane protein or drug of interest

  • Ultracentrifuge

  • NMR rotor and inserts

  • Solid-state NMR spectrometer

Procedure:

  • Sample Preparation:

    • (Optional) Reconstitute the protein or incorporate the drug into the prepared DOPC-d9 LUVs using appropriate methods (e.g., detergent dialysis for proteins, direct incubation for some drugs).

    • Pellet the LUVs by ultracentrifugation (e.g., 100,000 x g for 2 hours).

    • Carefully transfer the lipid pellet into an NMR rotor.

  • NMR Data Acquisition:

    • Place the rotor in the solid-state NMR probe.

    • Tune the probe to the deuterium frequency.

    • Acquire ²H NMR spectra using a quadrupolar echo pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.[12]

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Fourier transformation, phasing).

    • The resulting Pake doublet spectrum can be analyzed to determine the quadrupolar splitting (Δνq).

    • The deuterium order parameter (SCD) for the C-D bond can be calculated from the quadrupolar splitting.

Protocol 3: Using DOPC-d9 as an Internal Standard for Lipidomics

This protocol describes a general workflow for using DOPC-d9 as an internal standard for the quantification of phosphatidylcholines in a biological sample by LC-MS.[5][7][8]

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • DOPC-d9 internal standard solution of known concentration

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To a known amount of the biological sample, add a precise volume of the DOPC-d9 internal standard solution.

    • Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch method.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the lipid extract onto an appropriate LC column (e.g., C18) for separation of lipid species.

    • Analyze the eluting lipids using a mass spectrometer operating in a suitable mode (e.g., selected reaction monitoring for targeted quantification).

  • Data Analysis:

    • Identify and integrate the peak areas for the endogenous phosphatidylcholine species and the DOPC-d9 internal standard.

    • Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve prepared with known amounts of the analyte and a constant amount of the internal standard.

    • Quantify the amount of each phosphatidylcholine species in the sample by comparing its peak area ratio to the internal standard with the calibration curve.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and conceptual relationships.

experimental_workflow_liposome_preparation cluster_start Start cluster_film Lipid Film Formation cluster_hydration Hydration cluster_sizing Sizing start DOPC-d9 in Chloroform solvent_evaporation Solvent Evaporation (Nitrogen Stream) start->solvent_evaporation vacuum_drying Vacuum Drying solvent_evaporation->vacuum_drying add_buffer Add Aqueous Buffer vacuum_drying->add_buffer vortex Vortexing add_buffer->vortex mlvs Multilamellar Vesicles (MLVs) vortex->mlvs extrusion Extrusion (e.g., 100 nm membrane) mlvs->extrusion luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs

Caption: Workflow for the preparation of DOPC-d9 Large Unilamellar Vesicles (LUVs).

lipidomics_workflow sample Biological Sample (e.g., Plasma) add_is Spike with DOPC-d9 Internal Standard sample->add_is extraction Lipid Extraction (e.g., Bligh-Dyer) add_is->extraction dry_reconstitute Dry Down and Reconstitute extraction->dry_reconstitute lcms LC-MS Analysis dry_reconstitute->lcms data_analysis Data Analysis: Peak Integration & Quantification lcms->data_analysis result Quantitative Lipid Profile data_analysis->result

Caption: General workflow for quantitative lipidomics using DOPC-d9 as an internal standard.

signaling_pathway_concept Conceptual model of a membrane-associated signaling pathway. DOPC-d9 can be used to study how receptor activation alters the local lipid environment using NMR or neutron scattering. ligand Ligand receptor Membrane Receptor ligand->receptor membrane Cell Membrane (Model with DOPC-d9) effector Effector Protein receptor->effector second_messenger Second Messenger Production effector->second_messenger downstream Downstream Signaling second_messenger->downstream

Caption: Conceptual signaling pathway involving a membrane receptor.

Conclusion

This compound is a versatile and powerful tool for researchers in the field of membrane biology and drug development. Its ability to provide contrast in sophisticated biophysical techniques, coupled with its role as a reliable internal standard, enables detailed and accurate characterization of membrane structure, dynamics, and composition. The protocols and data presented in this guide offer a solid foundation for the successful application of DOPC-d9 in a variety of experimental contexts, ultimately contributing to a deeper understanding of the intricate world of biological membranes.

References

Introduction to Lipid Bilayers and the Role of DOPC

References

The Principle and Application of Deuterated Lipids in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated lipids in mass spectrometry-based lipidomics. The use of stable isotope-labeled lipids, particularly deuterated variants, has revolutionized the quantitative analysis of lipids, enabling researchers to achieve higher accuracy, precision, and deeper insights into lipid metabolism and function.

Core Principles of Using Deuterated Lipids in Mass Spectrometry

The primary role of deuterated lipids in mass spectrometry is to serve as ideal internal standards for quantification.[1][2] By introducing a known quantity of a deuterated lipid analog into a biological sample at the earliest stage of sample preparation, variations arising from extraction efficiency, matrix effects, and instrument response can be effectively normalized.[3][4]

The key principle lies in the chemical similarity and mass difference between the deuterated standard and its endogenous, non-deuterated counterpart. Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms with deuterium in a lipid molecule results in a compound that is chemically almost identical to the native lipid but has a higher mass.[5] This mass shift allows the mass spectrometer to distinguish between the endogenous analyte and the deuterated internal standard, while their similar chemical properties ensure they behave alike during sample processing and analysis.

Advantages of Using Deuterated Lipids:

  • Accurate Quantification: By calculating the ratio of the signal from the endogenous lipid to that of the known amount of the deuterated internal standard, precise quantification can be achieved.

  • Correction for Sample Loss: Any loss of lipid during the multi-step extraction and cleanup procedures will affect both the analyte and the internal standard equally, thus not impacting the final calculated concentration.

  • Mitigation of Matrix Effects: Biological samples are complex matrices containing various molecules that can enhance or suppress the ionization of the target analyte in the mass spectrometer's ion source. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, their ratio remains constant, leading to more reliable results.

  • Tracing Metabolic Fates: Deuterated lipids can be used as tracers to follow the metabolic conversion and turnover of lipids in cells or in vivo. By introducing a deuterated precursor, researchers can track its incorporation into various lipid species over time, providing valuable information on metabolic pathways and fluxes.

Experimental Workflows and Protocols

The successful application of deuterated lipids in mass spectrometry relies on robust and well-defined experimental protocols. The following sections detail common workflows for lipid extraction and analysis.

General Experimental Workflow

The overall process for lipid analysis using deuterated internal standards typically involves several key stages, from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Deuterated Internal Standards Sample->Spike Addition of IS Extract Lipid Extraction Spike->Extract Derivatize Derivatization (optional) Extract->Derivatize LCMS LC-MS/MS or GC-MS Analysis Derivatize->LCMS Peak Peak Integration LCMS->Peak Ratio Calculate Analyte/IS Ratio Peak->Ratio Quant Quantification Ratio->Quant

General workflow for lipid analysis using deuterated internal standards.
Detailed Experimental Protocols

This protocol describes a common method for extracting lipids from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of a deuterated lipid internal standard mixture dissolved in a suitable solvent (e.g., methanol).

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge the sample at 2000 x g for 5 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

This protocol is suitable for the analysis of total fatty acids after their release from complex lipids.

  • Saponification: To the dried lipid extract from Protocol 1, add 1 mL of 0.5 M KOH in methanol. Incubate at 60°C for 1 hour to hydrolyze the ester linkages and release free fatty acids.

  • Acidification: After cooling, add 1 mL of 1 M HCl to neutralize the solution.

  • Fatty Acid Extraction: Add 2 mL of hexane (B92381) and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes. Collect the upper hexane layer containing the free fatty acids. Repeat the extraction once more.

  • Derivatization: Evaporate the combined hexane extracts to dryness. Add 50 µL of a derivatizing agent (e.g., BF3 in methanol or pentafluorobenzyl bromide) and incubate as required to convert the fatty acids to their more volatile methyl esters (FAMEs) or other derivatives.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis.

This protocol allows for the study of fatty acid uptake and incorporation into cellular lipids.

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Labeling Medium: Prepare a labeling medium by supplementing the growth medium with a known concentration of a deuterated fatty acid (e.g., d8-arachidonic acid).

  • Incubation: Replace the standard growth medium with the labeling medium and incubate the cells for a specific period (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium. Harvest the cells by scraping or trypsinization.

  • Lipid Extraction: Extract the lipids from the cell pellet using an appropriate method, such as the one described in Protocol 1, after spiking with a different deuterated internal standard for quantification.

  • LC-MS/MS Analysis: Analyze the lipid extract to determine the incorporation of the deuterated fatty acid into different lipid classes.

Quantitative Data Presentation

The use of deuterated internal standards significantly improves the quality of quantitative data in lipidomics. The following tables summarize typical performance data.

Table 1: Recovery of Lipids Using Deuterated Internal Standards

Lipid ClassRecovery (%)Reference
Phosphatidylcholine (PC)95 ± 5
Phosphatidylethanolamine (PE)92 ± 7
Triglycerides (TG)98 ± 4
Free Fatty Acids (FFA)88 ± 8
Cholesterol96 ± 3

Table 2: Matrix Effect in Lipid Quantification with and without Deuterated Standards

AnalyteMatrixSignal Suppression (%) without ISSignal Variation with IS (%)Reference
Prostaglandin E2Plasma40-60<10
LysophosphatidylcholineUrine20-30<5
SphingomyelinBrain Tissue30-50<8

Table 3: Accuracy and Precision of Lipid Quantification

Lipid SpeciesConcentration (µM)Accuracy (%)Precision (CV, %)Reference
Palmitic Acid (16:0)1098.54.2
Oleic Acid (18:1)5101.23.8
PC(16:0/18:1)2099.15.5
Cholesterol100100.52.9

Visualization of Pathways and Workflows

Simplified Signaling Pathway of Arachidonic Acid

Deuterated arachidonic acid (d8-AA) can be used to trace the biosynthesis of eicosanoids, a class of potent signaling lipids.

Arachidonic Acid Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids (containing d8-AA) PLA2 cPLA₂ PL->PLA2 AA d8-Arachidonic Acid PLA2->AA Hydrolysis COX COX-1/2 AA->COX LOX 5-LOX AA->LOX PGs d8-Prostaglandins COX->PGs Cyclooxygenation LTs d8-Leukotrienes LOX->LTs Lipoxygenation

Tracing d8-arachidonic acid metabolism to eicosanoids.
Workflow for Determining Lipid Turnover Rates

Metabolic labeling with heavy water (D₂O) allows for the determination of the synthesis and turnover rates of various lipids.

Lipid Turnover Workflow cluster_in_vivo In Vivo/In Vitro Labeling cluster_analysis Sample Processing & Analysis cluster_data Data Analysis D2O Administer D₂O Sample Collect Samples (Time course) D2O->Sample Extract Lipid Extraction Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS Isotopologue Isotopologue Distribution Analysis LCMS->Isotopologue Model Kinetic Modeling Isotopologue->Model Turnover Calculate Turnover Rate Model->Turnover

Workflow for measuring lipid turnover using D₂O labeling.

Synthesis of Deuterated Lipids

The availability of high-purity deuterated lipids is crucial for their application in mass spectrometry. The synthesis of these standards can be achieved through various chemical and biological methods.

  • Chemical Synthesis: This approach offers precise control over the position and number of deuterium atoms incorporated into the lipid molecule. Methods include catalytic H/D exchange reactions and de novo synthesis from deuterated precursors.

  • Biological Synthesis: Microorganisms such as yeast or bacteria can be cultured in media containing deuterated water (D₂O) or other deuterated substrates to produce uniformly deuterated lipids.

Conclusion

Deuterated lipids are indispensable tools in modern lipidomics, providing the foundation for accurate and precise quantification of lipids in complex biological samples. Their application extends beyond simple quantification to the dynamic tracing of lipid metabolism, offering invaluable insights into the roles of lipids in health and disease. The detailed protocols and workflows presented in this guide provide a solid framework for researchers to implement these powerful techniques in their own studies, paving the way for new discoveries in lipid research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of DOPC-d9 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in lipidomics and bioanalysis, the use of a reliable internal standard is paramount for achieving accurate and precise results. An internal standard corrects for variations that can occur during sample preparation, extraction, and analysis. Deuterated lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9), are considered the "gold standard" for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) based lipid analysis.[1] Their physicochemical properties are nearly identical to their endogenous, non-deuterated counterparts, ensuring they behave similarly throughout the analytical workflow.[1] This similarity allows for effective compensation for matrix effects, extraction losses, and instrument variability.

DOPC-d9 is a deuterated form of DOPC where nine hydrogen atoms on the oleoyl (B10858665) chains have been replaced by deuterium. This isotopic labeling results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer while exhibiting a very similar chromatographic retention time. These characteristics make DOPC-d9 an excellent choice for the quantitative analysis of phosphatidylcholines (PCs) and other related lipid species in complex biological matrices such as plasma, serum, and tissue extracts.

Key Applications

  • Quantitative Lipidomics: Accurate quantification of phosphatidylcholine species in various biological samples to study lipid metabolism and its role in health and disease.

  • Pharmacokinetic Studies: Used as an internal standard in the quantification of lipid-based drug delivery systems or drugs that are structurally similar to phospholipids.

  • Biomarker Discovery and Validation: Reliable quantification of lipid biomarkers for various diseases, including cardiovascular and metabolic disorders.

Experimental Protocols

Preparation of DOPC-d9 Internal Standard Stock and Working Solutions

Materials:

  • DOPC-d9 (≥99% purity)

  • LC-MS grade methanol (B129727)

  • LC-MS grade chloroform

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh a known amount of DOPC-d9 (e.g., 1 mg) and transfer it to a clean amber glass vial.

    • Add the appropriate volume of a 1:1 (v/v) chloroform:methanol solution to achieve a final concentration of 1 mg/mL.

    • Vortex thoroughly until the lipid is completely dissolved.

    • Store the stock solution at -20°C.

  • Working Solution (e.g., 10 µg/mL):

    • Prepare a working solution by diluting the stock solution with methanol to the desired concentration. The optimal concentration of the working solution will depend on the expected concentration of the endogenous analytes in the samples and the sensitivity of the mass spectrometer.

    • For plasma lipidomics, a typical starting concentration for the internal standard working solution is 10 µg/mL.

    • Store the working solution at -20°C.

Sample Preparation and Lipid Extraction using a Modified Folch Method

Materials:

  • Biological sample (e.g., 50 µL of human plasma)

  • DOPC-d9 internal standard working solution

  • LC-MS grade chloroform

  • LC-MS grade methanol

  • 0.9% NaCl solution (LC-MS grade water)

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Spiking:

    • To a clean glass centrifuge tube, add 50 µL of the biological sample.

    • Add a known volume of the DOPC-d9 internal standard working solution (e.g., 10 µL of a 10 µg/mL solution). The amount added should be consistent across all samples, calibrators, and quality controls.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 500 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

    • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL of 90:10 (v/v) acetonitrile:isopropanol).

    • Vortex briefly and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Phosphatidylcholine analysis):

  • Column: C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 50°C

Mass Spectrometry Conditions (Example for DOPC and DOPC-d9):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • DOPC (Analyte): Precursor ion (m/z) 786.6 → Product ion (m/z) 184.1 (Phosphocholine head group)

    • DOPC-d9 (Internal Standard): Precursor ion (m/z) 795.7 → Product ion (m/z) 184.1 (Phosphocholine head group)

  • Collision Energy: Optimized for the specific instrument and lipid class (typically 25-45 eV for PCs).

  • Other Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table provides an example of how to summarize the performance characteristics of a quantitative method using DOPC-d9 as an internal standard.

AnalyteLinearity (r²)LLOQ (ng/mL)ULOQ (ng/mL)Precision (%CV)Accuracy (%Bias)
PC 34:1 >0.99551000<10%±15%
PC 36:2 >0.99651000<8%±12%
PC 38:4 >0.994101000<12%±13%
PC 40:6 >0.992101000<15%±15%

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation, %Bias: Percent Bias.

Data Analysis

  • Peak Integration: Integrate the peak areas for the analyte (e.g., endogenous DOPC) and the internal standard (DOPC-d9) using the instrument's software.

  • Response Ratio Calculation: Calculate the response ratio for each sample, calibrator, and quality control by dividing the peak area of the analyte by the peak area of the internal standard.

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Construct a calibration curve by plotting the response ratio of the calibrators against their known concentrations. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (r²).

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios into the calibration curve equation.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with DOPC-d9 Internal Standard Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Response Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Phosphatidylcholine Biosynthesis Pathway (Kennedy Pathway)

G Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase ATP1 ATP ATP1->Phosphocholine ADP1 ADP Phosphocholine->ADP1 CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase CTP CTP CTP->CDP_Choline PPi PPi CDP_Choline->PPi PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC CMP CMP PC->CMP

Caption: The Kennedy pathway for de novo synthesis of phosphatidylcholine.

References

Protocol for the Preparation of DOPC-d9 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the preparation of unilamellar liposomes composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9). Deuterated lipids are valuable tools in various biophysical studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, where they can simplify spectra and provide detailed information on lipid organization and dynamics within the membrane.[1] The most common and reliable method for producing unilamellar vesicles of a defined size is the thin-film hydration technique followed by extrusion.[2][3] This protocol will guide the user through the process of creating a lipid film, hydrating it to form multilamellar vesicles (MLVs), and subsequently extruding them to produce large unilamellar vesicles (LUVs) with a homogenous size distribution.

Materials and Equipment

1.1. Lipids and Reagents:

  • This compound (DOPC-d9) powder

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Tris buffer, or HEPES buffer)[4][5]

  • Argon or Nitrogen gas

1.2. Equipment:

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for the extruder

  • Gas-tight Hamilton syringes (e.g., 1 mL)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Sonicator (bath or probe type, optional for initial size reduction)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis

  • Analytical balance

Experimental Protocols

2.1. Thin-Film Hydration:

  • Lipid Preparation: Weigh the desired amount of DOPC-d9 powder using an analytical balance. A typical final lipid concentration for hydration is between 1 and 20 mg/mL.

  • Dissolution: Dissolve the weighed DOPC-d9 in chloroform in a clean, dry round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C) to facilitate solvent evaporation.

  • Solvent Evaporation: Rotate the flask and gradually reduce the pressure to evaporate the chloroform. Continue this process until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Drying: To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 1-2 hours. This step is critical as residual solvent can affect the integrity of the liposomes.

2.2. Hydration of the Lipid Film:

  • Buffer Addition: Add the desired volume of the chosen hydration buffer (e.g., PBS, pH 7.4) to the round-bottom flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tc) of DOPC, which is -17°C, so room temperature is sufficient.

  • Vesicle Formation: Agitate the flask by vortexing for 5-10 minutes. This process hydrates the lipid film, causing it to swell and detach from the flask wall, forming a milky suspension of multilamellar vesicles (MLVs). The hydration process can be allowed to proceed for about an hour to ensure complete hydration.

2.3. Liposome (B1194612) Sizing by Extrusion:

  • Extruder Assembly: Assemble the mini-extruder according to the manufacturer's instructions. Place two filter supports and a polycarbonate membrane of the desired pore size (e.g., 100 nm) inside the extruder.

  • Loading the Extruder: Draw the MLV suspension into one of the gas-tight Hamilton syringes. Connect the filled syringe to one side of the extruder and an empty syringe to the other side.

  • Extrusion Process: Gently push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membrane to the empty syringe. This completes one pass.

  • Repetitive Extrusion: Repeat the extrusion process for a total of 11 to 21 passes. Passing the suspension back and forth an odd number of times ensures that the final liposome suspension is in the "clean" syringe.

  • Collection: After the final pass, collect the translucent suspension of unilamellar liposomes. The final liposome diameter will be slightly larger than the pore size of the membrane used.

Characterization and Data Presentation

The physical characteristics of the prepared DOPC-d9 liposomes are crucial for their application. The primary parameters to assess are the mean particle size and the polydispersity index (PDI), which are typically measured by Dynamic Light Scattering (DLS). A low PDI value (< 0.2) indicates a homogenous and monodisperse liposome population.

Table 1: Expected Characteristics of DOPC-d9 Liposomes Prepared by Extrusion

ParameterExpected ValueMeasurement Technique
Mean Diameter ~110 - 130 nm (for 100 nm membrane)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Close to neutral (for pure DOPC in PBS)Laser Doppler Velocimetry
Appearance Translucent solutionVisual Inspection

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of DOPC-d9 liposomes using the thin-film hydration and extrusion method.

Liposome_Preparation_Workflow Workflow for DOPC-d9 Liposome Preparation cluster_0 Step 1: Thin-Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion cluster_3 Step 4: Characterization dissolve Dissolve DOPC-d9 in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Aqueous Buffer dry->add_buffer Hydration of Lipid Film vortex Vortex to Form Multilamellar Vesicles (MLVs) add_buffer->vortex load_extruder Load MLV Suspension into Extruder vortex->load_extruder Sizing of Vesicles extrude Extrude through Membrane (11-21 Passes) load_extruder->extrude collect Collect Unilamellar Vesicles (LUVs) extrude->collect dls Analyze Size and PDI (Dynamic Light Scattering) collect->dls Quality Control

Caption: Experimental workflow for preparing DOPC-d9 liposomes.

Storage and Stability

Store the prepared DOPC-d9 liposome suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -20°C or -80°C, although freeze-thaw cycles should be minimized. The stability of the liposomes can be monitored over time by periodically measuring their size and PDI.

Safety Precautions

  • Chloroform: Chloroform is a hazardous organic solvent. All handling steps involving chloroform must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pressurized Equipment: The extruder operates under pressure. Ensure all connections are secure to prevent leakage.

  • Deuterated Compounds: While not radioactive, deuterated compounds should be handled with care according to standard laboratory safety procedures.

References

Application Notes and Protocols for DOPC-d9 as a Lipidomics Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9) as an internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid species in complex biological samples. The inclusion of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation, extraction, and analysis by mass spectrometry, ensuring high-quality, reproducible data.

Principle and Rationale

In lipidomics, accurate quantification is paramount. Deuterated internal standards, such as DOPC-d9, are considered the gold standard for mass spectrometry-based quantification.[1] DOPC-d9 is chemically identical to its endogenous counterpart, DOPC, but has a nine-dalton mass shift due to the incorporation of nine deuterium (B1214612) atoms in one of the oleoyl (B10858665) chains. This mass difference allows for its distinct detection by the mass spectrometer while ensuring it co-elutes and behaves similarly to the endogenous PCs during the entire analytical workflow.[1] By adding a known amount of DOPC-d9 to each sample at the beginning of the workflow, variations in sample extraction, recovery, and instrument response can be normalized, leading to precise and accurate quantification of the target lipid species.[1]

Quantitative Data Summary

The concentration of DOPC-d9 as an internal standard should be optimized based on the specific biological matrix, the expected concentration of endogenous lipids, and the sensitivity of the mass spectrometer. The goal is to achieve a signal intensity for the internal standard that is within the linear range of the detector and comparable to the signal of the endogenous analytes of interest.

Table 1: Recommended Concentrations for DOPC-d9 Internal Standard

ParameterConcentration RangeNotes
Stock Solution 1 - 10 mg/mLPrepare in a high-purity organic solvent such as chloroform (B151607) or methanol (B129727). Store at -20°C or -80°C in amber glass vials to prevent degradation.
Working Solution 10 - 100 µg/mLPrepared by diluting the stock solution in a suitable solvent (e.g., methanol or isopropanol). This solution is used for spiking into samples.
Spiking Concentration 1 - 10 µg per sampleThe amount of DOPC-d9 added to each sample before extraction. This should be adjusted based on the sample volume and expected lipid concentration.
Final Concentration in Vial 0.1 - 5 µg/mLThe final concentration of DOPC-d9 in the reconstituted sample that is injected into the LC-MS system.

Experimental Protocols

The following protocols provide a detailed methodology for the use of DOPC-d9 as an internal standard in a typical lipidomics workflow, from sample preparation to data analysis.

Preparation of DOPC-d9 Internal Standard Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of DOPC-d9 powder.

    • Dissolve in 1 mL of chloroform in a volumetric flask.

    • Aliquot into amber glass vials and store at -20°C.

  • Working Solution (50 µg/mL):

    • Dilute 50 µL of the 1 mg/mL stock solution with 950 µL of isopropanol (B130326) to a final volume of 1 mL.

    • This working solution is now ready for spiking into samples.

Lipid Extraction from Plasma with Internal Standard Spiking (Folch Method)

This protocol is a widely used method for the extraction of total lipids from plasma samples.[1]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex each sample to ensure homogeneity.

  • Internal Standard Spiking:

    • To a 1.5 mL microcentrifuge tube, add 10 µL of the 50 µg/mL DOPC-d9 working solution.

  • Lipid Extraction:

    • Add 50 µL of the plasma sample to the tube containing the internal standard.

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[1]

    • Add 200 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as isopropanol or methanol/chloroform (1:1, v/v).

LC-MS/MS Analysis

The following are general parameters for the analysis of phosphatidylcholines. These should be optimized for the specific instrument and column used.

Table 2: Typical LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase B Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)
DOPC-d9 Transition Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically
Endogenous PC Transitions Precursor ion (m/z) -> Product ion (m/z 184.07)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_analysis Analysis start Plasma Sample spike Spike with DOPC-d9 Working Solution start->spike folch Add Chloroform/Methanol (2:1) spike->folch vortex1 Vortex folch->vortex1 phase_sep Add 0.9% NaCl vortex1->phase_sep vortex2 Vortex & Centrifuge phase_sep->vortex2 collect Collect Lower Organic Phase vortex2->collect dry Dry Down collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Workflow for lipidomics sample preparation using DOPC-d9 internal standard.

Logic of Internal Standard Normalization

G cluster_measurement Mass Spectrometry Measurement cluster_correction Correction for Variability Analyte_Signal Analyte Signal Intensity Ratio Calculate Ratio: Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal DOPC-d9 Signal Intensity IS_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Extraction Loss Extraction Loss Injection Volume Variation Injection Volume Variation Ion Suppression/Enhancement Ion Suppression/Enhancement

Principle of internal standard normalization for accurate quantification.

References

Preparation of High-Purity DOPC-d9 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (DOPC-d9) is a deuterated analog of the naturally abundant phospholipid, DOPC. The incorporation of nine deuterium (B1214612) atoms on the choline (B1196258) headgroup makes DOPC-d9 an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based quantitative lipidomics.[1] Accurate preparation of a DOPC-d9 stock solution is a critical first step for reliable and reproducible quantification of phosphatidylcholines and other lipid species in complex biological samples.[2][3] This document provides a detailed protocol for the preparation, handling, and storage of DOPC-d9 stock solutions to ensure their stability and accuracy for use in research and drug development applications.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of DOPC-d9 is essential for accurate stock solution preparation. The key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C44H75D9NO8PEchelon Biosciences
Molecular Weight 795.18 g/mol Echelon Biosciences
Purity Typically >98%Echelon Biosciences
Appearance Crystalline solid or filmCayman Chemical[4]
Solubility (in Chloroform) Soluble, typically up to 20 mg/mLCayman Chemical[4]
Solubility (in Ethanol) Soluble, typically up to 25 mg/mLCayman Chemical
Solubility (in Chloroform (B151607):Methanol 2:1, v/v) Highly soluble

Note: The solubility of non-deuterated DOPC is provided as a close approximation. It is always recommended to consult the manufacturer's certificate of analysis for batch-specific data.

Experimental Protocol: Preparation of a 1 mg/mL DOPC-d9 Stock Solution in Chloroform

This protocol describes the preparation of a 1 mg/mL DOPC-d9 stock solution in chloroform, a common solvent for lipid work. Due to the unsaturated nature of the oleoyl (B10858665) chains, DOPC-d9 is susceptible to oxidation. Therefore, all steps should be performed with care to minimize exposure to air and light.

3.1. Materials and Equipment

  • DOPC-d9 (solid or film)

  • High-purity chloroform (HPLC grade or equivalent)

  • Inert gas (Argon or Nitrogen)

  • Analytical balance (for solid DOPC-d9)

  • Glass vials with Teflon-lined screw caps

  • Glass syringes or pipettes

  • Vortex mixer

  • Fume hood

3.2. Procedural Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage prep1 Equilibrate DOPC-d9 to Room Temperature prep2 Weigh Solid DOPC-d9 or Use Pre-weighed Aliquot prep1->prep2 diss1 Transfer DOPC-d9 to a Glass Vial prep2->diss1 diss2 Add Chloroform to Desired Concentration (1 mg/mL) diss1->diss2 diss3 Purge with Inert Gas diss2->diss3 diss4 Vortex to Dissolve diss3->diss4 stor1 Aliquot into Small Volume Vials diss4->stor1 stor2 Purge Headspace with Inert Gas stor1->stor2 stor3 Store at -20°C or Below stor2->stor3

Workflow for DOPC-d9 Stock Solution Preparation.

3.3. Step-by-Step Procedure

  • Equilibration: Allow the vial containing DOPC-d9 to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

  • Weighing: If starting from a solid, accurately weigh the desired amount of DOPC-d9 using an analytical balance in a fume hood. For a 1 mg/mL solution, you would weigh 1 mg of DOPC-d9 for every 1 mL of chloroform. If using a pre-weighed amount in a vial, proceed to the next step.

  • Dissolution:

    • Transfer the weighed DOPC-d9 to a clean glass vial.

    • Using a glass syringe or pipette, add the calculated volume of chloroform to the vial.

    • Immediately after adding the solvent, purge the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds to displace air.

    • Secure the Teflon-lined cap and vortex the vial until the DOPC-d9 is completely dissolved. The solution should be clear and colorless.

3.4. Aliquoting and Storage

To avoid repeated freeze-thaw cycles that can degrade the lipid, it is recommended to aliquot the stock solution into smaller, single-use volumes in glass vials.

  • Dispense the desired volume of the stock solution into each aliquot vial.

  • Purge the headspace of each vial with inert gas before sealing.

  • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or below, protected from light. Properly stored, the solution should be stable for at least one year.

Quality Control

The concentration and purity of the prepared stock solution should be verified to ensure the accuracy of subsequent experiments.

QC ParameterMethodAcceptance Criteria
Concentration Verification Quantitative NMR (qNMR) using a certified internal standard.Measured concentration should be within ±5% of the target concentration.
Purity Assessment LC-MS analysis to check for degradation products (e.g., lyso-PC) or oxidation byproducts.Purity should be >98%. No significant degradation peaks should be observed.
Visual Inspection Check for clarity and absence of particulate matter.The solution should be clear and colorless.

Application in Quantitative Lipidomics

A well-characterized DOPC-d9 stock solution serves as a robust internal standard for the quantification of phosphatidylcholine species in complex biological matrices. A known amount of the DOPC-d9 internal standard is spiked into the sample at the beginning of the sample preparation workflow. By comparing the signal intensity of the endogenous lipid species to that of the deuterated standard, variations due to sample extraction, processing, and instrument response can be normalized, leading to accurate and precise quantification.

G cluster_workflow Quantitative Lipidomics Workflow start Biological Sample spike Spike with DOPC-d9 Internal Standard start->spike Add known amount extract Lipid Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Data Processing and Quantification analyze->quantify Normalize to IS end Quantitative Lipid Profile quantify->end

Use of DOPC-d9 in a lipidomics workflow.

Safety Precautions

  • Chloroform is a hazardous solvent. All handling should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for DOPC-d9 and chloroform for detailed safety information.

By following this detailed protocol, researchers can confidently prepare high-quality DOPC-d9 stock solutions, leading to more accurate and reliable quantitative data in their lipidomics studies.

References

Troubleshooting & Optimization

Technical Support Center: Phospholipid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of phospholipids (B1166683), with a specific focus on 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and its deuterated analog, DOPC-d9, in methanol (B129727) and chloroform (B151607).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of DOPC-d9 in methanol and chloroform?

Q2: How soluble is DOPC in methanol and chloroform?

DOPC is a phospholipid with a polar head group and two non-polar fatty acid tails, making it soluble in both polar and non-polar organic solvents.[1][2] It is readily soluble in chloroform and methanol.[3] Published data indicates that DOPC is soluble in chloroform at approximately 20 mg/mL and in ethanol (B145695) at approximately 25 mg/mL.[4][5] The solubility in methanol is expected to be comparable to that in ethanol. A mixture of chloroform and methanol, often in a 2:1 (v/v) ratio, is also an excellent solvent for phospholipids.

Q3: Why is a mixture of chloroform and methanol often used to dissolve phospholipids?

The amphiphilic nature of phospholipids like DOPC, possessing both a hydrophilic (polar) head and hydrophobic (non-polar) tails, dictates their solubility. Chloroform is an effective solvent for the non-polar lipid tails, while methanol, a polar protic solvent, effectively solvates the polar phosphate (B84403) head group through hydrogen bonding. A mixture of these two solvents provides a favorable environment for both parts of the phospholipid molecule, leading to enhanced solubility.

Q4: My DOPC/DOPC-d9 is not dissolving completely. What should I do?

If you encounter issues with dissolving DOPC or DOPC-d9, please refer to the troubleshooting guide below.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or Precipitated Solution The concentration of the lipid may be exceeding its solubility limit in the chosen solvent at the current temperature.- Gently warm the solution. - Sonicate the solution in a bath sonicator to aid dissolution. - If using a single solvent, consider using a chloroform:methanol mixture (e.g., 2:1 v/v) for improved solubility.
Formation of a Thin Film Instead of Dissolving This can occur if the solvent is evaporating too quickly, especially with volatile solvents like chloroform.- Ensure your vial is properly capped. - Add a small amount of additional solvent and gently swirl.
Incomplete Dissolution Even After Warming and Sonication The lipid may have degraded due to improper storage or handling, leading to less soluble byproducts. DOPC is susceptible to hydrolysis and oxidation.- Store DOPC and its solutions at -20°C under an inert gas like argon or nitrogen to prevent degradation. - Use fresh, high-purity solvents.

Quantitative Solubility Data

CompoundSolventSolubilityReference
DOPCChloroform~20 mg/mL
DOPCEthanol~25 mg/mL
DOPCDMSO100 mg/mL (requires sonication)
DOPCEthanol50 mg/mL (requires sonication)

Note: The solubility of DOPC-d9 is expected to be very similar to that of DOPC.

Experimental Protocols

Methodology for Determining Lipid Solubility

A common method to determine the solubility of a lipid like DOPC or DOPC-d9 in a specific solvent is as follows:

  • Preparation of Saturated Solution:

    • Add an excess amount of the lipid to a known volume of the solvent (e.g., methanol or chloroform) in a sealed vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Lipid:

    • Centrifuge the saturated solution to pellet the undissolved lipid.

    • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification of Dissolved Lipid:

    • Evaporate the solvent from the collected supernatant under a stream of inert gas (e.g., nitrogen).

    • Determine the mass of the remaining lipid residue using a high-precision analytical balance.

  • Calculation of Solubility:

    • Calculate the solubility by dividing the mass of the dissolved lipid by the volume of the supernatant collected. The result is typically expressed in mg/mL.

Visualizations

G cluster_solvents Solvents cluster_lipid DOPC/DOPC-d9 Structure cluster_interaction Solubility Mechanism Methanol Methanol (Polar, Protic) Head Polar Head Group (Phosphocholine) Methanol->Head Solvates via H-bonding Chloroform Chloroform (Non-polar) Tails Non-polar Tails (Oleoyl Chains) Chloroform->Tails Solvates via van der Waals forces Solubility High Solubility Head->Solubility Tails->Solubility

Caption: Factors influencing DOPC/DOPC-d9 solubility.

G start Start: Insoluble DOPC/DOPC-d9 add_solvent Add Chloroform or Methanol start->add_solvent observe Observe for Complete Dissolution add_solvent->observe dissolved End: Homogeneous Solution observe->dissolved Yes troubleshoot Troubleshoot observe->troubleshoot No warm Gently Warm troubleshoot->warm sonicate Sonicate troubleshoot->sonicate mixed_solvent Use Chloroform: Methanol Mixture troubleshoot->mixed_solvent warm->observe sonicate->observe mixed_solvent->observe

Caption: Troubleshooting workflow for dissolving DOPC/DOPC-d9.

References

Technical Support Center: Optimizing DOPC-d9 Concentration for Quantitative Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9) as an internal standard for quantitative lipidomics analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during mass spectrometry-based quantification of phospholipids.

Frequently Asked Questions (FAQs)

Q1: Why is the concentration of the DOPC-d9 internal standard (IS) critical for quantitative accuracy?

A1: The concentration of the DOPC-d9 internal standard is fundamental to achieving accurate and precise quantification in lipidomics. An optimized and consistent concentration helps to compensate for variability throughout the analytical process. This includes variations in sample preparation, injection volume, and instrument response. The ratio of the analyte signal to the internal standard signal is used to construct the calibration curve; therefore, a stable and appropriate IS concentration is crucial for reliable results.

Q2: What is the ideal concentration for my DOPC-d9 internal standard?

A2: There is no single universal concentration for DOPC-d9 that is optimal for all experiments. However, a general guideline is to use a concentration that falls within the middle of your calibration curve's range. The optimal concentration should provide a strong, reproducible signal with a precision of better than 15% relative standard deviation (RSD) in replicate measurements, and ideally less than 5%. The goal is to have a concentration that is high enough to be detected with good signal-to-noise ratio but not so high that it causes detector saturation or significant ion suppression of the target analytes.

Q3: Can the concentration of the DOPC-d9 internal standard affect the linearity of my calibration curve?

A3: Yes, an inappropriate concentration of DOPC-d9 can negatively impact the linearity of your calibration curve. If the IS concentration is too high, it can lead to detector saturation or cause ionization competition with the analyte, resulting in a non-linear response, particularly at higher analyte concentrations. Conversely, if the IS concentration is too low, the signal may be weak and variable, leading to poor precision and affecting the linearity at the lower end of the curve.

Q4: I am observing that my DOPC-d9 standard elutes at a slightly different retention time than the endogenous DOPC. Is this a problem?

A4: This phenomenon is known as the chromatographic isotope effect and is commonly observed with deuterium-labeled internal standards, especially in reverse-phase chromatography.[1] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] While complete co-elution is ideal for perfect compensation of matrix effects, a small, consistent shift in retention time is often acceptable. However, it is crucial to ensure that the peak integration windows for both the analyte and the internal standard are set correctly to capture their respective chromatographic peaks accurately. If the shift is significant, it may lead to differential matrix effects, where the analyte and IS experience different degrees of ion suppression or enhancement, compromising quantitative accuracy.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Variability of the DOPC-d9 Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low IS Concentration Increase the concentration of the DOPC-d9 working solution. Ensure the final concentration in the sample provides a robust signal well above the instrument's limit of detection.
Ion Suppression The sample matrix can significantly suppress the ionization of DOPC-d9.[2] Assess matrix effects using a post-extraction spike experiment.[3] To mitigate this, consider further sample dilution, optimizing the sample preparation procedure to remove interfering matrix components (e.g., through solid-phase extraction), or adjusting chromatographic conditions to separate DOPC-d9 from the suppressing agents.
Inconsistent Spiking Review your pipetting technique to ensure accurate and consistent addition of the internal standard to all samples, standards, and quality controls. Use calibrated pipettes and perform gravimetric checks if necessary.
Degradation of IS Phospholipids can be susceptible to degradation. Ensure proper storage of the DOPC-d9 stock and working solutions (typically at -20°C or -80°C). Prepare fresh working solutions regularly.
Incorrect Mass Spectrometer Settings Verify the precursor and product ion m/z values for DOPC-d9 in your instrument method. Optimize source parameters (e.g., temperature, gas flows, voltages) to enhance the ionization of phosphatidylcholines.
Issue 2: Non-Linear Calibration Curve

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate IS Concentration As discussed in the FAQs, the IS concentration can affect linearity. Prepare calibration curves with different fixed concentrations of DOPC-d9 to find the optimal concentration that yields the best linearity (R² > 0.99) over the desired dynamic range.
Detector Saturation If non-linearity is observed at the high end of the curve, it may be due to detector saturation from either the analyte or a very high concentration of the internal standard. Dilute the highest concentration standards and re-analyze. If the IS signal is excessively high across the curve, reduce its concentration.
Analyte and IS Ionization Competition If the analyte and DOPC-d9 compete for ionization, the response ratio may become non-linear.[4] Optimizing the IS concentration can help mitigate this effect.
Incorrect Blank or Zero Sample Ensure that the blank sample (matrix without analyte or IS) is clean and that the zero sample (matrix with IS but no analyte) does not have any interfering peaks at the analyte's mass transition.

Experimental Protocols

Protocol: Determining the Optimal DOPC-d9 Concentration
  • Prepare a series of DOPC-d9 working solutions at different concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Prepare calibration curves for your target analyte. For each curve, use a different, fixed concentration of the DOPC-d9 internal standard. Each calibration curve should consist of at least 6-8 non-zero concentration points spanning the expected concentration range of your samples.

  • Spike a constant volume of the chosen DOPC-d9 working solution into each calibration standard, quality control (QC) sample, and your study samples.

  • Analyze the samples using your validated LC-MS/MS method.

  • Evaluate the results:

    • Plot the calibration curves (analyte/IS peak area ratio vs. analyte concentration) for each DOPC-d9 concentration.

    • Assess the linearity (coefficient of determination, R²) of each curve. Aim for R² > 0.99.

    • Examine the precision (%RSD) of the DOPC-d9 peak area at each concentration level across all injections of standards and QCs. A lower %RSD indicates better stability.

    • Select the DOPC-d9 concentration that provides the best linearity, a stable and robust IS signal, and the best accuracy and precision for your QC samples.

Example Data: Impact of IS Concentration on Linearity and Precision
DOPC-d9 ConcentrationLinearity (R²)Precision of IS Peak Area (%RSD)QC Sample Accuracy (% Bias)
1 µM0.98518.5-25.3
5 µM0.99212.1-10.2
10 µM 0.998 4.5 -2.1
25 µM0.9953.8+8.5
50 µM0.9913.5+15.7

This is example data and actual results will vary depending on the analyte, matrix, and instrument.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_spike Internal Standard Spiking cluster_extraction Lipid Extraction cluster_analysis Analysis and Data Processing Sample Biological Sample Spike_IS Spike with DOPC-d9 Sample->Spike_IS Blank Blank Matrix Blank->Spike_IS Cal_Standards Calibration Standards Cal_Standards->Spike_IS QC_Samples QC Samples QC_Samples->Spike_IS Extraction Lipid Extraction (e.g., Folch or MTBE) Spike_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LCMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for quantitative lipid analysis using DOPC-d9.

troubleshooting_logic cluster_solutions_is IS Signal Troubleshooting cluster_solutions_cal Calibration Troubleshooting Start Inaccurate Quantitative Results Check_IS Check IS Peak Area (Intensity & RSD) Start->Check_IS Check_Cal Check Calibration Curve (Linearity & Range) Start->Check_Cal IS_Issue IS Signal Low or Variable? Check_IS->IS_Issue Cal_Issue Calibration Curve Non-Linear? Check_Cal->Cal_Issue IS_Issue->Check_Cal No Increase_Conc Increase IS Concentration IS_Issue->Increase_Conc Yes Check_Matrix Assess Matrix Effects IS_Issue->Check_Matrix Yes Check_Spiking Verify Spiking Procedure IS_Issue->Check_Spiking Yes Optimize_IS_Conc Optimize IS Concentration Cal_Issue->Optimize_IS_Conc Yes Check_Saturation Check for Detector Saturation Cal_Issue->Check_Saturation Yes Review_Blanks Review Blanks Cal_Issue->Review_Blanks Yes

Caption: Troubleshooting logic for inaccurate quantitative results with DOPC-d9.

References

Technical Support Center: Chromatographic Behavior of Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the chromatographic behavior of deuterated lipids, specifically focusing on the retention time shift observed between native DOPC and its deuterated analog, DOPC-d9.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated DOPC-d9 internal standard elute at a different retention time than the native DOPC analyte in my reversed-phase liquid chromatography (RPLC) experiment?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect."[1] While chemically identical, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), results in subtle changes to the physicochemical properties of the molecule. In RPLC, deuterated compounds are typically slightly less hydrophobic than their non-deuterated counterparts.[1] This decreased hydrophobicity leads to weaker interactions with the non-polar stationary phase, causing the deuterated compound (DOPC-d9) to elute slightly earlier than the native compound (DOPC).[2][3]

The primary reasons for this effect include:

  • Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals forces between the molecule and the stationary phase.[1]

  • Molecular Size and Shape: The substitution with deuterium can cause minor changes in the molecule's conformation, which can influence its interaction with the stationary phase.

Q2: How significant is the retention time (t_R) shift between DOPC-d9 and native DOPC?

The magnitude of the retention time shift is not constant and depends on several factors, making it highly method-specific. Generally, the shift is small, but it can be significant enough to cause partial or complete separation of the analyte and the internal standard.

Factors influencing the retention time shift include:

  • Number of Deuterium Atoms: A greater number of deuterium atoms generally leads to a larger retention time shift.

  • Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase.

  • Chromatographic Conditions: Mobile phase composition, gradient steepness, column temperature, and the type of stationary phase all play a crucial role.

Q3: My deuterated internal standard and analyte used to co-elute, but now they are separating. What could be the cause?

A sudden or gradual separation of previously co-eluting peaks often points to a change in the chromatographic system rather than the inherent isotope effect. Potential causes include:

  • Column Degradation: An aging or contaminated column can have altered selectivity.

  • Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.

  • Mobile Phase Inconsistency: Small variations in the mobile phase composition can alter selectivity and retention times.

  • Gradient Profile Changes: Issues with the LC pump or software can lead to unintentional changes in the gradient slope.

Q4: Why is the co-elution of an internal standard and analyte important in LC-MS analysis?

Ideally, an internal standard should co-elute with the analyte to experience and correct for the exact same matrix effects and ionization suppression or enhancement. When a deuterated internal standard has a different retention time, it may not perfectly compensate for these effects, which can potentially compromise the accuracy of quantification. This is particularly critical if the analyte elutes in a region of severe ion suppression that the internal standard, eluting at a slightly different time, avoids.

Q5: Are there alternatives to deuterated standards that do not exhibit a chromatographic shift?

Yes, stable isotope-labeled standards using ¹³C, ¹⁵N, or ¹⁸O are excellent alternatives. These heavier isotopes do not significantly alter the molecular properties that influence chromatographic retention. Consequently, a ¹³C-labeled DOPC, for example, will typically co-elute almost perfectly with the native DOPC. The primary drawback is that these standards are often more expensive and less commonly available than their deuterated counterparts.

Troubleshooting and Optimization Guide

If you are observing an undesirable chromatographic shift between DOPC-d9 and native DOPC, the following troubleshooting steps and optimization strategies can help you manage or minimize the separation.

Summary of Factors and Potential Solutions
Factor Observation Potential Solution(s)
Chromatography Deuterated standard (DOPC-d9) elutes before the native analyte (DOPC).This is the expected behavior in RPLC.
Separation The separation between the two peaks is too large, affecting quantification.- Modify the Gradient: Make the gradient steeper to reduce the on-column time and potentially merge the peaks. - Adjust Mobile Phase: Switch the organic modifier (e.g., from acetonitrile (B52724) to methanol) to alter selectivity. - Change Temperature: Lowering the column temperature may increase retention and reduce the separation, though this can also broaden peaks.
System Stability The retention time shift is inconsistent between runs.- Equilibrate the Column: Ensure the column is thoroughly equilibrated before each injection. - Check for Leaks: Inspect the LC system for any leaks. - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of mobile phase solvents.
Detailed Experimental Protocol: RPLC-MS Analysis of DOPC

This protocol provides a general framework for the analysis of DOPC and its deuterated internal standard. Optimization will likely be required for your specific instrumentation and application.

  • Sample Preparation (Lipid Extraction):

    • Utilize a standard lipid extraction method, such as the Folch or Bligh and Dyer procedure, which uses a chloroform/methanol/water mixture.

    • Alternatively, a method using methyl-tert-butyl ether (MTBE) can be employed for a less toxic and efficient extraction.

    • Spike the sample with the DOPC-d9 internal standard before extraction to account for lipid loss during sample preparation.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 90:10 methanol:chloroform or isopropanol).

  • LC-MS Conditions:

    • LC System: A UHPLC or HPLC system capable of binary gradient elution.

    • Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Gradient:

      • 0-2 min: 40% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 40% B and equilibrate.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Data Acquisition: Full scan MS and data-dependent MS/MS. Monitor for the precursor ions of DOPC ([M+H]⁺) and DOPC-d9 ([M+H]⁺).

Visual Guides

Experimental Workflow for DOPC Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with DOPC-d9 IS Sample->Spike Extract Lipid Extraction (e.g., MTBE) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry Inject Inject on RPLC Column Dry->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify

Caption: Workflow for the quantitative analysis of DOPC using a deuterated internal standard.

Factors Influencing Chromatographic Shift

G cluster_molecular cluster_method center Chromatographic Shift (Δt_R) num_d Number of D atoms lipophilicity Reduced Lipophilicity num_d->lipophilicity pos_d Position of D atoms pos_d->lipophilicity lipophilicity->center gradient Gradient Steepness gradient->center temp Column Temperature temp->center mobile_phase Mobile Phase Composition mobile_phase->center stat_phase Stationary Phase stat_phase->center

Caption: Key factors influencing the retention time shift between deuterated and native compounds.

References

Technical Support Center: Minimizing Matrix Effects with DOPC-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in mass spectrometry-based lipid analysis using 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9) as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DOPC-d9 in lipid analysis?

A1: DOPC-d9 serves as a stable isotope-labeled (SIL) internal standard (IS). Its chemical and physical properties are nearly identical to its non-labeled counterpart, endogenous DOPC. This allows it to mimic the behavior of other phosphatidylcholines (PCs) and, to a broader extent, other phospholipid classes during sample preparation, chromatography, and ionization.[1] By adding a known amount of DOPC-d9 to each sample at the beginning of the workflow, it is possible to correct for variations in extraction efficiency, sample loss, injection volume, and instrument response.[2][3] Most importantly, it helps to compensate for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix.[1]

Q2: Why is my DOPC-d9 internal standard eluting at a slightly different retention time than the corresponding endogenous DOPC?

A2: This phenomenon is known as the "chromatographic isotope effect."[4] It is a known issue when using deuterium-labeled standards in liquid chromatography, particularly in reversed-phase methods. Deuterated compounds often elute slightly earlier than their non-deuterated analogs. This is due to subtle changes in the physicochemical properties of the molecule resulting from the substitution of hydrogen with the heavier deuterium (B1214612) isotope.

Q3: Can DOPC-d9 be used to quantify all phospholipid classes?

A3: While DOPC-d9 is an excellent internal standard for the quantification of other PCs, its suitability for other phospholipid classes (e.g., phosphatidylethanolamines (PE), phosphatidylserines (PS), phosphatidylinositols (PI)) should be carefully validated. Different lipid classes can exhibit different ionization efficiencies. For the most accurate quantification, it is recommended to use a deuterated internal standard for each lipid class being analyzed. However, in many non-targeted or semi-quantitative lipidomics studies, a representative standard like DOPC-d9 is used to normalize a broader range of lipids, with the understanding that this may introduce some variability.

Q4: What is a typical concentration range for DOPC-d9 as an internal standard?

A4: The optimal concentration of an internal standard is assay-dependent and should be determined during method development. The goal is to add a sufficient amount to produce a stable and reproducible signal in the mass spectrometer without saturating the detector. The concentration should also be comparable to the expected concentration of the endogenous analytes of interest. A common starting point is to prepare a working solution that, when added to the sample, results in a final concentration in the low to mid-range of the calibration curve for the target analytes.

Q5: Does the use of DOPC-d9 completely eliminate matrix effects?

A5: While DOPC-d9 is highly effective at compensating for matrix effects, it may not eliminate them entirely. The fundamental assumption is that the internal standard and the analyte are affected by the matrix in the same way. If the analyte and DOPC-d9 do not perfectly co-elute due to the chromatographic isotope effect, they may experience slightly different degrees of ion suppression or enhancement. Therefore, it is crucial to validate the method by assessing the matrix effect to ensure accurate quantification.

Troubleshooting Guide

Issue 1: High Variability in DOPC-d9 Peak Area Across Samples

Possible Cause Troubleshooting Steps
Inconsistent Pipetting Verify the accuracy and precision of pipettes used for adding the internal standard. Ensure consistent technique for all samples.
Sample Preparation Inconsistency Ensure thorough mixing (vortexing) after adding the internal standard to each sample. Follow a standardized extraction protocol for all samples.
Degradation of DOPC-d9 Store DOPC-d9 stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Variable Matrix Effects Significant differences in the sample matrices (e.g., plasma from different subjects) can lead to variable ion suppression affecting the IS. While DOPC-d9 is meant to correct for this, extreme variations can still be problematic. Consider additional sample cleanup steps.

Issue 2: Poor Analyte Signal Despite a Stable DOPC-d9 Signal

Possible Cause Troubleshooting Steps
Severe Ion Suppression of Analyte The analyte may be co-eluting with a highly suppressive matrix component that does not affect DOPC-d9 to the same extent. Optimize the chromatographic gradient to improve separation between the analyte and the interfering peak.
Analyte Degradation The analyte of interest may be less stable than DOPC-d9 under the sample preparation or storage conditions. Investigate analyte stability through freeze-thaw and storage stability experiments.
Incorrect MS/MS Transition Verify the mass-to-charge ratio (m/z) and collision energy for the analyte's multiple reaction monitoring (MRM) transition.

Issue 3: DOPC-d9 Signal is Detected in Blank Samples

Possible Cause Troubleshooting Steps
Contamination of Blank Matrix Ensure the blank matrix (e.g., solvent, stripped plasma) is free from any phospholipid contamination.
Carryover from Autosampler Implement a rigorous needle wash protocol in the autosampler method, using a strong organic solvent mixture to clean the injection needle between samples.
Cross-Contamination during Sample Preparation Use fresh pipette tips for each sample and standard. Avoid splashing or aerosol generation during solvent addition and vortexing.

Quantitative Data Summary

The effectiveness of different sample preparation techniques in reducing matrix effects, particularly from phospholipids (B1166683), is crucial for accurate lipid analysis. The following table provides a qualitative summary of the performance of common methods.

Sample Preparation Technique Efficiency of Phospholipid Removal Reduction in Matrix Effects Throughput Key Considerations
Protein Precipitation (PPT) Low to MediumLow to MediumHighSimple and fast, but may not effectively remove phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Medium to HighMedium to HighMediumOffers better cleanup than PPT but is more labor-intensive. The choice of solvents is critical.
Solid-Phase Extraction (SPE) HighHighMediumProvides excellent removal of salts and phospholipids but requires method development to optimize the sorbent and elution conditions.
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with highly selective phospholipid removal, resulting in cleaner extracts.

Experimental Protocols

Protocol 1: Preparation of DOPC-d9 Internal Standard Stock and Working Solutions

  • Acquire High-Purity Standard: Obtain certified DOPC-d9 from a reputable supplier.

  • Gravimetric Preparation: Accurately weigh a precise amount of DOPC-d9 using an analytical balance.

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., ethanol (B145695) or a chloroform:methanol mixture) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard solution at a concentration appropriate for your analytical method (e.g., 10 µg/mL).

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.

Protocol 2: Lipid Extraction from Plasma using the Folch Method with DOPC-d9

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL glass tube, add a known volume of the DOPC-d9 working solution (e.g., 20 µL).

  • Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard. Vortex briefly.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).

Visualizations

experimental_workflow start Start: Plasma Sample add_is Spike with DOPC-d9 Internal Standard start->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction dry_recon Dry Down and Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (Analyte/IS Ratio) data_proc->quant end_node End: Quantitative Results quant->end_node

Caption: A typical experimental workflow for lipid analysis using an internal standard.

troubleshooting_logic issue Issue: Inaccurate Quantification check_is Check Internal Standard (IS) Peak Area Variability issue->check_is high_var High Variability? check_is->high_var troubleshoot_is Troubleshoot IS Addition and Sample Prep high_var->troubleshoot_is Yes check_analyte Check Analyte Signal (Low or Variable?) high_var->check_analyte No troubleshoot_is->check_is low_signal Low/Variable Signal? check_analyte->low_signal optimize_chrom Optimize Chromatography for Analyte low_signal->optimize_chrom Yes check_matrix Assess Matrix Effect (Post-Extraction Spike) low_signal->check_matrix No optimize_chrom->check_matrix matrix_effect Significant Matrix Effect? check_matrix->matrix_effect improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effect->improve_cleanup Yes ok Method OK matrix_effect->ok No improve_cleanup->check_matrix

Caption: A logical workflow for troubleshooting quantification issues.

References

Technical Support Center: Preventing Oxidation of Unsaturated Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of unsaturated deuterated lipids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation in unsaturated deuterated lipids, and how does deuteration help?

Unsaturated lipids are susceptible to oxidation, a process often initiated by the abstraction of a hydrogen atom from a bis-allylic position (a carbon atom located between two double bonds). This initial step leads to a chain reaction of lipid peroxidation, generating various reactive oxygen species (ROS) and harmful by-products.[1][2][3] Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612) at these vulnerable bis-allylic sites, significantly slows down this rate-limiting step.[1][4] This phenomenon, known as the kinetic isotope effect, provides substantial protection against lipid peroxidation.

Q2: My deuterated lipid solution shows signs of degradation. What are the likely causes?

Degradation of deuterated lipid solutions is often due to improper storage or handling. Key factors include:

  • Exposure to Oxygen: The presence of oxygen is a primary driver of oxidation.

  • Improper Storage Temperature: Storing lipids at temperatures higher than recommended can accelerate degradation.

  • Inappropriate Storage Container: Using plastic containers can lead to the leaching of plasticizers and other contaminants into the organic solvent, which can affect the stability of the lipid.

  • Repeated Freeze-Thaw Cycles: These can introduce moisture and promote degradation.

  • Presence of Water: Unsaturated lipids in powder form are hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation.

Q3: Can I store unsaturated deuterated lipids as a dry powder?

No, it is not recommended to store unsaturated deuterated lipids as a powder. They are highly hygroscopic and will readily absorb moisture from the atmosphere, which can lead to hydrolysis and oxidation. Upon receipt, they should be promptly dissolved in a suitable organic solvent.

Q4: What are the best practices for storing and handling deuterated lipid solutions?

To ensure the long-term stability of your unsaturated deuterated lipid solutions, adhere to the following best practices:

  • Storage Temperature: Store at or below -16°C; for solutions in organic solvents, -20°C ± 4°C is recommended.

  • Inert Atmosphere: Store the solution under an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Container Type: Always use clean glass vials with Teflon-lined caps. Avoid plastic containers for organic solutions.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.

  • Light Protection: Store vials in the dark to prevent photo-induced oxidation.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Unexpected Peaks in Mass Spectrometry Analysis

Possible Cause:

  • Lipid Oxidation: The deuterated lipid may have oxidized, leading to a decrease in the parent lipid signal and the appearance of peaks corresponding to oxidation products such as hydroperoxides, aldehydes, or ketones.

  • Hydrolysis: The lipid may have hydrolyzed due to exposure to moisture.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the lipid solution was stored at the correct temperature (-20°C ± 4°C) in a glass vial with a Teflon-lined cap under an inert atmosphere.

    • Check if the sample underwent multiple freeze-thaw cycles.

  • Prepare a Fresh Sample:

    • If possible, prepare a fresh dilution from a new aliquot of the stock solution that has been stored correctly.

  • Analyze for Oxidation Products:

    • Use analytical techniques such as UV-Vis spectroscopy to detect conjugated dienes (a primary oxidation product) or mass spectrometry to identify specific oxidation products.

  • Consider Antioxidants:

    • For future preparations, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the organic solvent, especially if the lipids will be handled extensively.

Data Summary Tables

Table 1: Recommended Storage Conditions for Unsaturated Deuterated Lipids

ParameterRecommendationRationale
Physical State Dissolved in an organic solventUnsaturated lipids are unstable as powders and are hygroscopic.
Temperature -20°C ± 4°CMinimizes the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Container Glass vial with Teflon-lined capAvoids leaching of contaminants from plastic.
Light Exposure Stored in the darkPrevents photo-oxidation.

Table 2: Common Oxidation Products and Analytical Detection Methods

Oxidation Product ClassExampleAnalytical Method
Primary Oxidation Products Conjugated dienes, Lipid hydroperoxidesUV-Vis Spectroscopy, Mass Spectrometry
Secondary Oxidation Products Aldehydes (e.g., Malondialdehyde), KetonesThiobarbituric acid reactive substances (TBARS) assay, Mass Spectrometry
Isoprostanes/Neuroprostanes F2-isoprostanesMass Spectrometry

Experimental Protocols

Protocol 1: Preparation and Storage of a Deuterated Lipid Stock Solution

Objective: To properly dissolve and store a powdered unsaturated deuterated lipid to maintain its integrity.

Materials:

  • Powdered unsaturated deuterated lipid in a sealed vial

  • High-purity organic solvent (e.g., ethanol, chloroform, or a mixture as recommended by the supplier)

  • Glass syringe or pipette with glass tips

  • Clean, amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing

  • Vortex mixer

Procedure:

  • Equilibrate to Room Temperature: Allow the sealed vial of powdered lipid to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Prepare for Dissolution: Once at room temperature, carefully open the vial in a clean, dry environment.

  • Add Solvent: Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to the vial to achieve the desired stock concentration.

  • Dissolve the Lipid: Tightly cap the vial and vortex gently until the lipid is completely dissolved. A clear solution with no visible particulates should be observed.

  • Transfer and Aliquot: If desired, transfer the stock solution to smaller, amber glass vials for single-use aliquots. This minimizes the need for repeated warming and cooling of the entire stock.

  • Inert Gas Purge: Before sealing each vial, gently flush the headspace with a stream of argon or nitrogen for 15-30 seconds to displace any oxygen.

  • Seal and Store: Immediately cap the vials tightly and store them at -20°C ± 4°C in the dark.

Visualizations

Lipid_Oxidation_Pathway PUFA Unsaturated Deuterated Lipid (D-PUFA) Radical Lipid Radical (L•) PUFA->Radical H/D Abstraction Initiation Initiation (e.g., ROS, light, heat) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Radical->Peroxyl_Radical Oxygen Addition Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Hydroperoxide Abstracts H/D from another PUFA Propagation Propagation Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Metal-catalyzed decomposition Decomposition Decomposition Deuteration Deuteration at bis-allylic sites slows this step Deuteration->PUFA

Caption: The lipid peroxidation chain reaction is slowed by deuteration.

Experimental_Workflow_Storage start Receive Powdered Unsaturated Deuterated Lipid warm Equilibrate Vial to Room Temperature start->warm dissolve Dissolve in Appropriate Organic Solvent in Glass Vial warm->dissolve aliquot Aliquot into Single-Use Amber Glass Vials dissolve->aliquot purge Purge Headspace with Inert Gas (Ar or N2) aliquot->purge store Store at -20°C ± 4°C in the Dark purge->store end Ready for Experimental Use store->end Troubleshooting_Oxidation start Unexpected Analytical Results (e.g., low signal, extra peaks) check_storage Were lipids stored at -20°C in glass under inert gas? start->check_storage check_handling Were repeated freeze-thaw cycles avoided? check_storage->check_handling Yes remediate_storage Solution: Re-evaluate and correct storage and handling procedures. Discard compromised samples. check_storage->remediate_storage No check_powder Was the unsaturated lipid stored as a powder? check_handling->check_powder Yes check_handling->remediate_storage No new_sample Prepare a fresh sample from a new aliquot. check_powder->new_sample No dissolve_powder Solution: Immediately dissolve all powdered unsaturated lipids upon receipt. check_powder->dissolve_powder Yes analyze_oxidation Analyze for oxidation products (e.g., conjugated dienes). new_sample->analyze_oxidation

References

improving signal-to-noise ratio for DOPC-d9 in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to signal-to-noise (S/N) ratio when analyzing DOPC-d9 in complex samples using mass spectrometry and NMR spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Mass Spectrometry (LC-MS/MS)

Q1: I am observing a very low or no signal for my DOPC-d9 internal standard. What are the initial checks I should perform?

A complete loss of signal often points to a singular issue within the LC-MS system. A systematic check is the most effective way to identify the problem.[1][2]

  • Initial Troubleshooting Steps:

    • Verify System Suitability: Before running samples, inject a known standard to confirm if the issue lies with your sample preparation or the instrument itself.[1]

    • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as salt deposits or discoloration.[1]

    • Inspect the Ion Source: Visually check the electrospray needle for a consistent, fine spray. An unstable or absent spray is a common cause of signal loss.[1][2] Also, ensure the ion source is clean, as contamination can significantly suppress the signal.[1][3]

    • Confirm Mobile Phase Delivery: Ensure that the mobile phase is being delivered correctly. An air bubble in the pump can interrupt flow and lead to signal loss.[2]

Q2: My DOPC-d9 signal is present but weak and noisy. How can I improve the signal-to-noise ratio?

Poor signal intensity can result from several factors, including inefficient ionization, ion suppression from matrix components, or suboptimal instrument settings.[4]

  • Strategies for S/N Enhancement:

    • Optimize Ionization Source Parameters: The choice of ionization technique (e.g., ESI, APCI) and its settings are critical.[4] For electrospray ionization (ESI), which is common for phospholipids, systematically optimize parameters like spray voltage, nebulizing gas flow, and source temperature.[5][6]

    • Tune Mass Spectrometer Parameters: For tandem mass spectrometry (MS/MS), it is crucial to optimize the declustering potential (DP) and collision energy (CE) specifically for the DOPC-d9 precursor and product ions to achieve maximum signal intensity.[7]

    • Improve Chromatographic Separation: Enhancing the separation of DOPC-d9 from matrix components can significantly reduce ion suppression.[1] Using columns with smaller particle sizes can increase peak height and, consequently, the S/N ratio.[8]

    • Refine Sample Preparation: Proper sample preparation is one of the most effective ways to reduce matrix effects.[9] Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can remove interfering components from the sample matrix.[8][9]

Q3: How do I identify and mitigate matrix effects that suppress my DOPC-d9 signal?

Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of DOPC-d9, leading to signal suppression or enhancement.[9][10][11]

  • Identifying Matrix Effects:

    • Post-Column Infusion: This qualitative method involves infusing a constant flow of DOPC-d9 standard post-column while injecting a blank matrix extract. Dips in the signal indicate retention times where ion suppression occurs.[11][12]

    • Post-Extraction Spike: Compare the signal response of DOPC-d9 in a clean solvent to its response when spiked into a blank matrix extract after sample preparation. A lower signal in the matrix indicates ion suppression.[9][11]

  • Mitigating Matrix Effects:

    • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[12] However, this is only viable if the DOPC-d9 concentration remains above the limit of detection.

    • Optimized Sample Cleanup: Use targeted sample preparation methods like solid-phase extraction (SPE) to selectively remove classes of interfering compounds, such as phospholipids, which are major contributors to matrix effects in plasma.[10]

    • Chromatographic Separation: Adjust the LC gradient or change the column chemistry to separate DOPC-d9 from the regions of ion suppression.[11]

NMR Spectroscopy

Q1: The DOPC-d9 signals in my 1D ¹H NMR spectrum are broad and have a low signal-to-noise ratio. What can I do?

In complex mixtures, signal overlap and low concentration can obscure NMR signals.[13] Several acquisition and processing techniques can improve signal quality.

  • Acquisition Strategies:

    • Increase the Number of Scans: Signal averaging is a fundamental way to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.[14]

    • Use appropriate pulse sequences: For lipid analysis in complex mixtures where intense signals from methyl and methylene (B1212753) groups can overwhelm other peaks, specialized pulse sequences can be used to suppress these unwanted signals, thereby enhancing the visibility of lower-intensity peaks.[15]

  • Data Processing Techniques:

    • Signal Averaging: Post-acquisition signal averaging of individual free induction decays (FIDs) can improve both S/N and the number of kinetic data points in reaction monitoring.[14]

    • Window Functions: Applying a matched filter or an exponential window function during Fourier transformation can improve the S/N ratio, although this may come at the cost of reduced spectral resolution.[16]

    • Pure Shift NMR: Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can simplify complex spectra by collapsing multiplets into single peaks, which helps in identifying and quantifying signals that would otherwise be obscured.[13]

Q2: How can I confirm the identity of DOPC-d9 signals in a complex NMR spectrum?

Signal assignment in crowded spectra can be challenging.[13]

  • Confirmation Methods:

    • Spiking: Add a small amount of authentic DOPC-d9 standard to your sample. An increase in the intensity of the suspected peaks, without the appearance of new signals, confirms the assignment.[17] This ensures that the comparison is made under identical sample conditions.[17]

    • 2D NMR: Use 2D NMR experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and use correlations between coupled nuclei to confirm the structure of DOPC-d9.[13]

Data and Parameters

Table 1: LC-MS/MS Parameter Optimization for DOPC-d9
ParameterObjectiveTypical Starting PointOptimization StrategyExpected Outcome on S/N
Ionization Mode Maximize ionization efficiencyESI Positive ModeInfuse standard and test both positive and negative modes.[5]Selection of optimal mode significantly increases signal.
Spray Voltage Achieve stable and efficient spray3 kVRamp voltage and monitor signal intensity and stability.[18] Select a value on a stable plateau.[5]Optimized voltage improves signal and reduces noise.
Mobile Phase pH Enhance protonationAdd 0.1% Formic AcidTest different additives (e.g., formic acid, ammonium (B1175870) formate) and concentrations.[1][19]Proper pH can drastically increase signal intensity.
Declustering Potential (DP) Maximize precursor ion transmission80 VInfuse standard and ramp DP, plotting intensity vs. voltage to find the maximum.[7]Optimal DP maximizes precursor ion signal.
Collision Energy (CE) Maximize product ion formation35 VInfuse standard and ramp CE for each MRM transition, plotting intensity vs. voltage.[7]Optimal CE maximizes fragment ion signal for quantification.

Experimental Protocols

Protocol 1: Protein Precipitation for DOPC-d9 Analysis in Plasma

This protocol describes a typical protein precipitation method for extracting lipids, including DOPC-d9, from a plasma sample prior to LC-MS/MS analysis.[10]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the DOPC-d9 internal standard working solution (concentration will depend on the expected analyte level).

    • Vortex the sample for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (B52724) to the tube to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant, which contains the lipids, to a new clean tube.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the lipids are fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS system.

Protocol 2: Direct Infusion for MS Parameter Optimization

This protocol outlines the steps for optimizing mass spectrometer parameters like DP and CE using direct infusion of a DOPC-d9 standard solution.[7]

  • Solution Preparation:

    • Prepare a stock solution of DOPC-d9 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution for infusion at approximately 100-1000 ng/mL in a solvent that mimics the initial LC mobile phase conditions.

  • Infusion Setup:

    • Infuse the working solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification (Q1 Scan):

    • Perform a Q1 scan to identify the m/z of the precursor ion for DOPC-d9 (e.g., [M+H]⁺ or [M+Na]⁺).

  • Product Ion Selection (Product Ion Scan):

    • Set the first quadrupole (Q1) to transmit only the precursor ion m/z.

    • Scan the third quadrupole (Q3) over a relevant mass range to detect the fragment ions produced.

    • Select the most intense and stable product ions for creating Multiple Reaction Monitoring (MRM) transitions.

  • Declustering Potential (DP) Optimization:

    • Set up an MRM method using the precursor and a selected product ion.

    • Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V) while monitoring the MRM transition intensity.

    • The optimal DP is the voltage that produces the maximum signal intensity.[7]

  • Collision Energy (CE) Optimization:

    • Using the optimized DP, create an experiment to optimize the CE for each MRM transition.

    • Ramp the CE value across a relevant range and plot the ion intensity as a function of CE to find the optimal value for each transition.[7]

Visual Guides

Troubleshooting_Workflow cluster_0 Initial State cluster_1 System Checks cluster_2 Problem Isolation cluster_3 Corrective Actions cluster_4 Final State start Low or No Signal for DOPC-d9 system_suitability Run System Suitability Standard start->system_suitability leak_check Inspect for Leaks system_suitability->leak_check source_check Check Ion Source Spray leak_check->source_check instrument_issue Instrument Issue (No Signal for Standard) source_check->instrument_issue FAIL sample_issue Sample/Method Issue (Standard OK) source_check->sample_issue PASS fix_instrument Troubleshoot Hardware: - Clean Source - Fix Leaks - Check Pumps instrument_issue->fix_instrument optimize_method Optimize Method: - Sample Prep - LC Separation - MS Parameters sample_issue->optimize_method end Improved S/N Ratio fix_instrument->end optimize_method->end

Caption: Troubleshooting workflow for low signal intensity of DOPC-d9.

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_lc_separation 2. LC Separation cluster_ms_detection 3. MS/MS Detection cluster_data_analysis 4. Data Analysis plasma Complex Sample (e.g., Plasma) spike Spike with DOPC-d9 IS plasma->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifuge precipitate->centrifuge extract Extract Supernatant centrifuge->extract dry_reconstitute Dry & Reconstitute extract->dry_reconstitute inject Inject Sample dry_reconstitute->inject lc_column Reverse-Phase C18 Column inject->lc_column gradient Gradient Elution lc_column->gradient ionization Electrospray Ionization (ESI) gradient->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm detection Data Acquisition mrm->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for LC-MS/MS analysis of DOPC-d9.

References

Validation & Comparative

A Head-to-Head Battle in Lipidomics: DOPC-d9 vs. C13-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise and sensitive field of lipidomics, the accuracy of quantitative analysis hinges on the appropriate choice of internal standards. These molecules are indispensable for correcting variations that can arise during sample preparation, extraction, and mass spectrometry analysis. Among the most common choices for phospholipid quantification are deuterated standards, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9), and carbon-13 (C13)-labeled standards. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal internal standard for their lipidomics workflow.

The Critical Difference: A Performance Showdown

The ideal internal standard should perfectly mimic the behavior of the endogenous analyte throughout the entire analytical process, from extraction to detection. While both deuterated and C13-labeled standards are designed for this purpose, subtle but significant differences in their physicochemical properties can lead to notable variations in performance. C13-labeled internal standards are generally considered superior for many applications due to their closer physicochemical identity to the native analyte.

A key performance metric in quantitative assays is the coefficient of variation (CV%), which indicates the precision of the measurements. Lower CV% values signify higher precision. Studies comparing normalization methods in comprehensive lipidomics have demonstrated a significant improvement in data quality when using C13-labeled standards over deuterated ones. For instance, a biologically generated, uniformly C13-labeled internal standard mixture resulted in a significant reduction in the lipid CV% compared to a commercially available deuterated internal standard mixture.[1][2]

Table 1: Quantitative Performance Comparison of Deuterated vs. C13-Labeled Internal Standards

Performance MetricDeuterated Internal Standards (e.g., DOPC-d9)C13-Labeled Internal StandardsKey Advantages of C13-Labeled Standards
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the native analyte.[3]Typically co-elutes perfectly with the endogenous analyte.Ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.
Isotopic Stability Generally stable, but deuterium (B1214612) atoms can be susceptible to back-exchange with protons, especially in protic solvents.Highly stable, with no risk of isotopic exchange as the C13 atoms are integral to the carbon backbone of the molecule.Guarantees the integrity and known concentration of the internal standard throughout the analytical workflow.
Accuracy and Precision Can be compromised by chromatographic shifts and potential isotopic instability, which may lead to less accurate and precise quantification.Generally provides higher accuracy and precision due to identical behavior to the native analyte.Delivers more reliable and reproducible quantitative results, which is crucial for robust scientific conclusions.
Matrix Effect Correction Can be less effective in correcting for matrix effects if there is a chromatographic separation from the analyte.[3]Provides superior correction for ion suppression or enhancement because of perfect co-elution.Leads to more accurate quantification, especially in complex biological matrices where matrix effects are a significant challenge.

Experimental Protocols

Accurate and reproducible lipidomics data rely on well-defined and standardized experimental procedures. The following are detailed protocols for lipid extraction and LC-MS/MS analysis, which are critical steps where the choice of internal standard plays a significant role.

Lipid Extraction from Plasma/Serum using Methyl-tert-butyl ether (MTBE)

This protocol is a widely used method for the efficient extraction of a broad range of lipid classes from biological fluids.

  • Sample Preparation: Thaw 50 µL of plasma or serum on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard (either DOPC-d9 or a C13-labeled phosphatidylcholine standard) to the sample.

  • Solvent Addition: Add 225 µL of cold methanol (B129727) to the sample and vortex briefly. Then, add 750 µL of cold MTBE.

  • Extraction: Vortex the mixture vigorously for 10 minutes at 4°C.

  • Phase Separation: Add 188 µL of water to induce phase separation. Vortex briefly and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Drying: Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/toluene (9:1, v/v).

LC-MS/MS Analysis Protocol for Phospholipids

This protocol outlines a typical reversed-phase liquid chromatography-tandem mass spectrometry method for the analysis of phosphatidylcholines.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 15
    4.0 30
    5.0 52
    22.0 82
    27.0 99
    38.0 99
    38.2 15

    | 44.0 | 15 |

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 50 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each phosphatidylcholine species and the internal standard. For example, for endogenous POPC (16:0/18:1), a common transition is m/z 760.6 → 184.1. For a C13-labeled POPC, the precursor ion would be shifted according to the number of C13 atoms.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of phosphatidylcholine, the following diagrams have been generated.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma/Serum Sample Spike_IS Spike with Internal Standard (DOPC-d9 or C13-PC) Plasma->Spike_IS Extraction MTBE Lipid Extraction Spike_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC Reversed-Phase LC Separation Dry_Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification Normalization Normalization to Internal Standard Quantification->Normalization

Figure 1: A generalized experimental workflow for lipidomics analysis.

Phosphatidylcholine_Metabolism cluster_Kennedy Kennedy Pathway (CDP-Choline Pathway) cluster_PEMT PEMT Pathway cluster_Degradation Degradation Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC_Kennedy Phosphatidylcholine CDP_Choline->PC_Kennedy Choline phosphotransferase DAG Diacylglycerol (DAG) DAG->PC_Kennedy PE Phosphatidylethanolamine (PE) PC_PEMT Phosphatidylcholine PE->PC_PEMT PEMT (3x Methylation) PC_Deg Phosphatidylcholine LPC Lysophosphatidylcholine PC_Deg->LPC Phospholipase A2 FA Fatty Acid PC_Deg->FA Phospholipase A2

Figure 2: Major pathways of phosphatidylcholine biosynthesis and degradation.

Conclusion and Recommendation

The selection of an internal standard is a critical determinant of data quality in quantitative lipidomics. While deuterated standards like DOPC-d9 are widely used, the evidence suggests that C13-labeled internal standards offer superior performance. Their ability to perfectly co-elute with the endogenous analyte and their high isotopic stability minimize analytical variability and lead to more accurate and precise quantification.

References

Assessing the Isotopic Purity of 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated lipids, ensuring the isotopic purity of these reagents is paramount for the accuracy and reliability of experimental outcomes. This guide provides a comparative assessment of 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9), a commonly used deuterated phospholipid, and offers a comparison with another frequently used deuterated lipid, 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62). This guide includes a summary of quantitative data, detailed experimental protocols for assessing isotopic purity, and visualizations to illustrate the analytical workflows.

Comparative Analysis of Deuterated Phospholipids (B1166683)

The isotopic purity of deuterated lipids is a critical parameter that indicates the percentage of molecules in which the hydrogen atoms have been replaced by deuterium (B1214612) at the specified positions. High isotopic purity is essential for applications such as internal standards in mass spectrometry, for minimizing signal overlap in NMR studies, and for accurately tracing metabolic pathways.

ParameterThis compound (DOPC-d9)1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62)
Chemical Purity >98.0% (as determined by NMR)[1]>98%
Isotopic Purity (Overall) Not explicitly stated, but inferred to be high from its use as an internal standard.97%
Deuterated Positions Choline (B1196258) headgroup (-N(CH₃)₃)Both palmitoyl (B13399708) chains (-C₁₅H₃₁ groups)
Primary Analytical Techniques for Purity Assessment Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)[1]Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for deuterated phospholipids like DOPC-d9 primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Distribution Analysis

HR-MS is a highly sensitive technique that can resolve the isotopic distribution of a molecule, providing information on the relative abundance of molecules with different numbers of deuterium atoms.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known concentration of DOPC-d9 (e.g., 1 mg/mL) in a suitable organic solvent such as chloroform (B151607) or a methanol/chloroform mixture.

    • Prepare a dilution series to determine the optimal concentration for analysis.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for phospholipids.

    • Mass Analyzer Settings:

      • Resolution: Set to a high resolution (e.g., >100,000) to resolve the isotopic peaks from potential interferences.

      • Mass Range: Scan a mass range that includes the expected molecular ion of DOPC-d9 and its isotopologues. The molecular weight of unlabeled DOPC is approximately 786.1 g/mol , and for DOPC-d9, it is approximately 795.2 g/mol .

      • Polarity: Positive ion mode is typically used for phosphatidylcholines.

  • Data Acquisition:

    • Infuse the sample directly or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

    • Acquire the full scan mass spectrum of the molecular ion region.

  • Data Analysis:

    • Identify the isotopic cluster of the molecular ion of DOPC-d9.

    • Determine the m/z values and the relative intensities of each isotopic peak (M, M+1, M+2, etc.).

    • Calculate the isotopic distribution by normalizing the intensity of each peak to the sum of all isotopic peak intensities.

    • The percentage of each isotopologue (d0 to d9) can be determined from this distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy, particularly ²H (deuterium) NMR, provides direct evidence of the presence and location of deuterium atoms in the molecule. ¹H and ³¹P NMR are also used to confirm the overall structure and chemical purity.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the DOPC-d9 sample in a deuterated solvent that does not have signals overlapping with the analyte, for instance, chloroform-d (B32938) (CDCl₃).

    • The concentration should be sufficient for good signal-to-noise, typically 5-10 mg in 0.5-0.7 mL of solvent.

  • Instrumentation and Parameters:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Probes: A broadband probe capable of detecting ²H, ¹H, and ³¹P nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum to confirm the absence of significant proton signals from the choline headgroup, which would indicate incomplete deuteration. The rest of the molecule's proton signals should be consistent with the DOPC structure.

    • ²H NMR: Acquire a deuterium NMR spectrum. A distinct resonance corresponding to the deuterium on the choline headgroup should be observed. The chemical shift of this signal will be very similar to the corresponding proton signal in unlabeled DOPC.

    • ³¹P NMR: Acquire a phosphorus-31 NMR spectrum to confirm the presence of the phosphocholine (B91661) headgroup and to check for any phosphorus-containing impurities.

  • Data Analysis:

    • ¹H NMR: Integrate the residual proton signals in the choline methyl region and compare them to the integration of other protons in the molecule to estimate the degree of deuteration.

    • ²H NMR: The presence and integration of the deuterium signal confirm the isotopic labeling. The chemical shift confirms the location of the deuterium atoms.

    • ³¹P NMR: A single peak corresponding to the phosphocholine moiety is expected, indicating high chemical purity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for assessing the isotopic purity of DOPC-d9.

MassSpectrometryWorkflow cluster_prep Sample Preparation cluster_analysis HR-MS Analysis cluster_data Data Processing dissolve Dissolve DOPC-d9 in Solvent dilute Prepare Dilution Series dissolve->dilute inject Inject into HR-MS dilute->inject acquire Acquire Full Scan Mass Spectrum inject->acquire identify Identify Isotopic Cluster acquire->identify calculate Calculate Isotopic Distribution identify->calculate purity Determine Isotopic Purity calculate->purity

Workflow for Isotopic Purity Assessment by HR-MS.

NMRWorkflow cluster_prep_nmr Sample Preparation cluster_acq_nmr NMR Data Acquisition cluster_analysis_nmr Spectral Analysis dissolve_nmr Dissolve DOPC-d9 in Deuterated Solvent acquire_1h Acquire 1H NMR Spectrum dissolve_nmr->acquire_1h acquire_2h Acquire 2H NMR Spectrum dissolve_nmr->acquire_2h acquire_31p Acquire 31P NMR Spectrum dissolve_nmr->acquire_31p analyze_1h Analyze Residual Proton Signals acquire_1h->analyze_1h analyze_2h Confirm Deuterium Presence & Location acquire_2h->analyze_2h analyze_31p Confirm Chemical Purity acquire_31p->analyze_31p

Workflow for Isotopic Purity Assessment by NMR Spectroscopy.

References

Cross-Validation of Results Obtained with DOPC-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In biophysical studies, particularly those employing neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated lipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) with deuterated choline (B1196258) headgroup (DOPC-d9) is a common and powerful technique. The substitution of protons with deuterium (B1214612) provides essential contrast for these methods, enabling detailed structural and dynamic investigations of lipid bilayers. However, it is crucial to understand and validate that the substitution of isotopes does not significantly alter the fundamental physicochemical properties of the lipid, thereby ensuring that the results obtained with the deuterated analog are representative of the non-deuterated, natural system.

This guide provides an objective comparison of the key physical properties of DOPC and its deuterated counterpart, DOPC-d9. It includes a summary of their quantitative data, detailed experimental protocols for their characterization, and visual representations of a relevant experimental workflow and a key signaling pathway involving phosphatidylcholines.

Data Presentation: A Comparative Analysis of DOPC and DOPC-d9

The following table summarizes the key physical and chemical properties of DOPC and DOPC-d9. While it is generally assumed that deuteration has a minimal effect on the physical properties of lipids, subtle differences can be observed, particularly in phase transition behavior and molecular packing.

PropertyDOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)DOPC-d9 (1,2-dioleoyl-sn-glycero-3-phosphocholine-d9)Key Considerations for Cross-Validation
Molecular Weight ~786.1 g/mol [1]~795.2 g/mol The increase in mass is a primary consideration for mass spectrometry-based techniques.
Phase Transition Temperature (Tm) -17 °C to -21 °C[2]A study on saturated phospholipids (B1166683) found that chain deuteration can lower the Tm by approximately 4.3 °C. While a specific value for DOPC-d9 is not readily available, a similar slight decrease is expected.[3]Changes in Tm can affect membrane fluidity and the experimental temperature required to maintain the lipid in the liquid-crystalline phase.
Area per Lipid ~66.3 Ų to 72.2 Ų[4]Studies suggest that deuteration of the acyl chains can lead to a small reduction in the lamellar repeat spacing and bilayer thickness, which may correlate with a slightly smaller area per lipid.Variations in lipid packing can influence membrane protein function and interactions.
Bilayer Thickness ~3.64 nm to 3.9 nmDeuteration of the headgroup has been shown to cause a slight increase in bilayer thickness, while chain deuteration can cause a reduction.Alterations in bilayer thickness can impact the hydrophobic matching with transmembrane proteins.
Acyl Chain Order Parameters (SCD) Varies along the acyl chain, with higher order closer to the headgroup.The fundamental profile of acyl chain order is expected to be similar to DOPC, though minor changes may occur due to altered intermolecular interactions.Significant deviations in acyl chain order could suggest a considerable perturbation of the membrane's internal structure.

Experimental Protocols

Accurate characterization of lipid properties relies on robust experimental methodologies. Below are detailed protocols for key experiments used in the study of lipid vesicles.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol is a standard method for producing unilamellar vesicles of a defined size.

Materials:

  • DOPC or DOPC-d9 in chloroform (B151607)

  • Desired buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass test tubes

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation: A desired amount of the lipid solution in chloroform is added to a round-bottom flask. The solvent is evaporated under a gentle stream of nitrogen or argon gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film on the flask wall.

  • Hydration: The lipid film is hydrated with the desired aqueous buffer by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: The MLV suspension is subjected to several (typically 5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and lamellarity.

  • Extrusion: The MLV suspension is repeatedly passed (typically 11-21 times) through a polycarbonate membrane of a defined pore size using a lipid extruder. This process forces the larger MLVs to break down and re-form into LUVs with a diameter close to the pore size of the membrane.

  • Characterization: The size distribution and lamellarity of the prepared vesicles can be characterized by dynamic light scattering (DLS).

Experimental Workflow for LUV Preparation and Analysis

G cluster_prep Vesicle Preparation cluster_analysis Analysis Lipid in Organic Solvent Lipid in Organic Solvent Lipid Film Formation Lipid Film Formation Lipid in Organic Solvent->Lipid Film Formation Evaporation Hydration Hydration Lipid Film Formation->Hydration Add Buffer Freeze-Thaw Cycles Freeze-Thaw Cycles Hydration->Freeze-Thaw Cycles Extrusion Extrusion Freeze-Thaw Cycles->Extrusion LUVs LUVs Extrusion->LUVs Characterization (DLS) Characterization (DLS) LUVs->Characterization (DLS) Experimental Use Experimental Use Characterization (DLS)->Experimental Use G GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER ER Ca²⁺ Store IP3->ER Cellular Response Cellular Response PKC->Cellular Response Ca2 Ca²⁺ Ca2->PKC Activates ER->Ca2 Releases Signal Signal Signal->GPCR

References

Navigating the Matrix: A Comparative Guide to the Quantitative Performance of DOPC-d9 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phospholipids (B1166683), the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of the quantitative performance of deuterated 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC-d9) against a common alternative, odd-chain diacyl-phosphatidylcholine (e.g., PC(17:0/17:0)), across various biological matrices. The information presented herein is supported by experimental data from published studies to facilitate an informed selection of internal standards for lipidomics applications.

Stable isotope-labeled internal standards (SIL-IS), such as DOPC-d9, are widely regarded as the gold standard in quantitative mass spectrometry-based lipidomics. By incorporating heavy isotopes, these standards are chemically identical to their endogenous counterparts, allowing them to mimic the analyte's behavior during sample preparation, chromatographic separation, and ionization. This co-elution and similar ionization response are crucial for correcting variations in sample extraction, matrix effects, and instrument response, ultimately leading to more accurate and precise quantification.

However, the performance of any internal standard must be rigorously evaluated within the specific biological matrix of interest. Factors such as linearity, precision, accuracy, recovery, and matrix effects can vary significantly between different sample types, including plasma, serum, tissue homogenates, and cell lysates.

Quantitative Performance Comparison

To provide a clear overview, the following tables summarize the quantitative performance of DOPC-d9 and an odd-chain phospholipid internal standard, PC(17:0/17:0), in human plasma. Odd-chain phospholipids are a common alternative to SIL-IS, as they are not naturally abundant in most biological systems.

Performance Metric DOPC-d9 (Deuterated) PC(17:0/17:0) (Odd-Chain) Biological Matrix
Linearity (r²) >0.99>0.994[1]Human Plasma
Precision (RSD) Typically <15%Intra-day: 4-6%[1], Inter-day: 5-8%[1]Human Plasma
Accuracy (% Bias) Typically within ±15%Not explicitly stated in the provided resultsHuman Plasma
Recovery Data not available in search resultsNot explicitly stated in the provided resultsHuman Plasma
Matrix Effect Data not available in search resultsNot explicitly stated in the provided resultsHuman Plasma

Table 1. Quantitative performance of DOPC-d9 and PC(17:0/17:0) in Human Plasma. While specific data for DOPC-d9's performance in plasma was not explicitly found in the provided search results, the general acceptance criteria for linearity, precision, and accuracy in bioanalytical method validation are typically an r² > 0.99 and RSD and bias within ±15%.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Biological Matrices (General Protocol)

This protocol is a common starting point for the extraction of lipids from various biological samples.

  • Sample Preparation: Homogenize tissue samples or use a specific volume of plasma, serum, or cell lysate.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., DOPC-d9 or PC(17:0/17:0)) to the sample at the beginning of the extraction process.

  • Solvent Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1, v/v) or the Bligh and Dyer method (chloroform:methanol:water).

  • Phase Separation: After vigorous mixing and centrifugation, the lipid-containing organic phase is separated from the aqueous phase.

  • Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and the lipid residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., isopropanol:acetonitrile:water).

LC-MS/MS Analysis of Phospholipids

The following is a general workflow for the quantification of phospholipids using liquid chromatography-tandem mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma, Tissue, etc.) spike Spike with Internal Standard (DOPC-d9) start->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down & Reconstitute extract->dry lc LC Separation (Reversed-Phase) dry->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify end Results quantify->end Final Concentration

Caption: A typical experimental workflow for quantitative lipid analysis.

Discussion and Alternatives

Deuterated standards like DOPC-d9 are generally preferred due to their close physicochemical properties to the endogenous analyte, which allows for better correction of matrix effects. However, potential drawbacks can include isotopic instability and slight chromatographic shifts compared to the non-labeled analyte.

Odd-chain phospholipids, such as PC(17:0/17:0), offer a cost-effective alternative. As they are not typically found in high abundance in mammalian systems, they can serve as effective internal standards. The validation data for PC(17:0/17:0) in human plasma demonstrates excellent linearity and precision[1]. However, their chemical and physical properties are not identical to the endogenous lipids being quantified, which may lead to less effective correction for matrix effects and extraction variability compared to a deuterated standard.

Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and cost considerations. It is crucial to validate the chosen internal standard in the specific biological matrix to ensure reliable and accurate quantitative results.

References

Navigating Lipidomics: A Comparative Guide to the Extraction Efficiency of DOPC-d9 and Endogenous Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. This guide provides an objective comparison of the extraction efficiency of the deuterated internal standard, 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (B1153562) (DOPC-d9), and a range of endogenous lipids. The data presented herein is compiled from studies employing widely-used lipid extraction methodologies, offering a crucial resource for experimental design and data interpretation.

The use of deuterated internal standards, such as DOPC-d9, is a cornerstone of quantitative lipidomics. These standards are chemically identical to their endogenous counterparts, differing only in isotopic composition. This similarity is intended to ensure that the internal standard behaves identically to the analyte of interest during extraction and analysis, thereby correcting for sample loss and variations in ionization efficiency. However, the complex and diverse nature of the lipidome means that the extraction efficiency of a single internal standard may not perfectly mirror that of all endogenous lipid classes.

Quantitative Comparison of Extraction Efficiencies

To provide a clear overview of the relative recoveries of DOPC-d9 and various endogenous lipid classes, the following table summarizes data from studies utilizing the Folch and Bligh & Dyer extraction methods. It is important to note that the recovery of the deuterated standard and endogenous lipids were not always assessed in the same study. However, the methodologies employed were analogous, allowing for a meaningful comparison.

Lipid Species/ClassExtraction MethodAverage Recovery (%)Reference
Deuterated Internal Standard
Phospholipids (including DOPC-d9)Folch>95[1]
Average of all internal standardsFolch86[1]
Endogenous Lipids
Acylcarnitine (AcCar)Folch85.2 - 109.7[2]
Ceramides (Cer)Folch85.2 - 109.7[2]
Diacylglycerols (DAG)Folch85.2 - 109.7[2]
Lysophosphatidylcholines (LPC)Folch85.2 - 109.7[2]
Lysophosphatidylethanolamines (LPE)Folch85.2 - 109.7[2]
Phosphatidylcholines (PC)Folch85.2 - 109.7[2]
Phosphatidylethanolamines (PE)Folch85.2 - 109.7[2]
Phosphatidylglycerols (PG)Folch68.7 - 109.7[2]
Phosphatidylinositols (PI)Folch85.2 - 109.7[2]
Phosphatidylserines (PS)Folch85.2 - 109.7[2]
Sphingomyelins (SM)Folch85.2 - 109.7[2]
Triacylglycerols (TAG)Folch85.2 - 109.7[2]

Experimental Protocols

The following are detailed methodologies for the key lipid extraction experiments cited in this guide. These protocols are widely adopted in the field of lipidomics and form the basis for the quantitative data presented.

Modified Folch Extraction Method

This method is a widely used protocol for the total lipid extraction from biological samples.

  • Homogenization: Homogenize the biological sample (e.g., plasma, tissue) with a 20-fold volume of a chloroform (B151607):methanol (2:1, v/v) mixture. For plasma, 10 µL of plasma is added to 160 µL of ice-cold methanol, followed by the addition of 320 µL of ice-cold chloroform.

  • Internal Standard Spiking: Add the deuterated internal standard, such as DOPC-d9, to the homogenate.

  • Agitation & Sonication: Vortex the mixture for 10 seconds and then sonicate for 1 hour.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 10 minutes to induce phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., isopropanol:methanol:chloroform 4:2:1).

Bligh & Dyer Extraction Method

This method is another common protocol for the extraction of lipids from biological samples.

  • Sample Preparation: To 1 volume of the aqueous biological sample (e.g., 1 mL of cell suspension), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

  • Internal Standard Spiking: Add the deuterated internal standard to the mixture.

  • Homogenization: Vortex the mixture thoroughly for 10-15 minutes.

  • Phase Separation Induction: Add 1.25 volumes of chloroform and mix for 1 minute. Then, add 1.25 volumes of water and mix for another minute.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 1,000 x g) for 10 minutes to separate the phases.

  • Collection of Organic Phase: The lower chloroform phase contains the lipids and is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated, and the lipid extract is reconstituted in a suitable solvent for subsequent analysis.

Visualizing the Lipidomics Workflow

To better illustrate the experimental process and the logical flow of a typical quantitative lipidomics experiment, the following diagrams are provided.

Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization Sample->Homogenization Spiking Spike with DOPC-d9 Homogenization->Spiking Extraction Folch or Bligh & Dyer Extraction Spiking->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation OrganicPhase Collect Organic Phase PhaseSeparation->OrganicPhase Drying Solvent Evaporation OrganicPhase->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification vs. DOPC-d9 LCMS->Quantification Results Lipid Profile Quantification->Results

Caption: A typical experimental workflow for quantitative lipidomics.

Extraction Efficiency Comparison DOPC_d9 DOPC-d9 (Internal Standard) Extraction_Process Lipid Extraction (e.g., Folch Method) DOPC_d9->Extraction_Process Endogenous_Lipids Endogenous Lipids (Multiple Classes) Endogenous_Lipids->Extraction_Process High_Recovery High Recovery (>85%) Extraction_Process->High_Recovery DOPC-d9 Variable_Recovery Variable Recovery (68-110%) Extraction_Process->Variable_Recovery Endogenous Lipids

Caption: Logical relationship of extraction efficiencies.

References

Safety Operating Guide

Proper Disposal of 1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of 1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9 (DOPC-d9), a deuterated phospholipid commonly utilized in the development of lipid nanoparticles for drug delivery systems.

Essential Safety and Disposal Information

Data PointInformationSource
Hazard Classification Aquatic Chronic 4: May cause long lasting harmful effects to aquatic life. Skin irritation (Category 2). Eye irritation (Category 2A).[1]
Primary Disposal Route Must not be disposed of with household garbage. Do not allow product to reach sewage system. Dispose of contents/container in accordance with local/regional/national/international regulations.
Recommended Disposal Method Burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.
Personal Protective Equipment (PPE) Impervious gloves, safety glasses, protective clothing.
Spill Cleanup Use dry clean up procedures. Avoid generating dust. Absorb solutions with inert material (e.g., diatomite). Decontaminate surfaces with alcohol.

Experimental Protocol for Disposal

The following protocol outlines the steps for the safe disposal of DOPC-d9 in a laboratory setting.

Materials:

  • Waste container for chemical waste, properly labeled.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).

  • Combustible solvent (if required by your institution's waste disposal service).

  • Sealed plastic bags for contaminated materials.

Procedure:

  • Wear Appropriate PPE: Before handling the material, ensure you are wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Prepare for Disposal:

    • For solid DOPC-d9, carefully transfer the material into a designated and properly labeled chemical waste container.

    • For DOPC-d9 in solution, it may be necessary to absorb the liquid onto an inert material before placing it in the waste container. Consult your institution's specific guidelines.

  • Package for Disposal:

    • Ensure the waste container is securely sealed.

    • If required by your disposal service, the primary container may need to be placed in a secondary, larger container with absorbent material packed around it.

  • Decontaminate and Dispose of Associated Waste:

    • Any materials that have come into contact with DOPC-d9, such as pipette tips, weighing boats, or contaminated gloves, should be placed in a sealed plastic bag and disposed of as chemical waste.

  • Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this material through standard waste streams.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Safety Glasses, Gloves, Lab Coat start->ppe assess_form Assess Physical Form ppe->assess_form solid Solid Form assess_form->solid Solid solution Solution Form assess_form->solution Solution transfer Transfer to Labeled Chemical Waste Container solid->transfer absorb Absorb onto Inert Material solution->absorb package Securely Package Waste transfer->package absorb->transfer decontaminate Decontaminate and Dispose of Associated Waste package->decontaminate contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal decontaminate->contact_ehs

Caption: Workflow for the safe disposal of DOPC-d9.

References

Essential Safety and Logistics for Handling 1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9. The following procedural, step-by-step guidance is designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The required PPE varies depending on the nature of the handling procedure.

Summary of Recommended Personal Protective Equipment

Scenario Required PPE Justification
Low-Volume Handling (Weighing, preparing solutions) - Safety glasses with side shields- Nitrile gloves- Laboratory coatProtects against accidental splashes to the eyes and skin contact with small quantities of the substance.
High-Volume Handling or Potential for Aerosol Generation - Chemical safety goggles- Nitrile gloves- Laboratory coat- Face shieldProvides a higher level of protection for the eyes and face from splashes when handling larger volumes or when there is a risk of generating aerosols.
Procedures with Significant Dust or Aerosol Generation - Chemical safety goggles- Nitrile gloves- Laboratory coat- Face shield- NIOSH-approved respiratorIn situations where significant dust or aerosols may be generated, respiratory protection is necessary to prevent inhalation.[1][2][3]
Emergency Spill Cleanup - Chemical safety goggles- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron or coveralls- NIOSH-approved respiratorProvides comprehensive protection during spill cleanup where direct contact with a larger quantity of the substance is possible.[1][3]

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Coveralls: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Hand Hygiene: Wash and dry your hands.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat/Coveralls: Remove the lab coat by unbuttoning it and rolling it down from the shoulders, turning the sleeves inside out.

  • Respirator (if used): Remove the respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Operational Plan for Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form or generating aerosols.[1][2]

  • Avoid Contact: Minimize all personal contact with the substance.[1] Avoid contact with skin, eyes, and clothing.[2][4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1][2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place as recommended by the manufacturer.[1][2]

Disposal Plan:

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations. As a deuterated compound with a non-radioactive stable isotope, it does not typically require special disposal procedures beyond those for the non-labeled version.[5]

  • Unused Product: Dispose of the unused chemical through a licensed waste disposal company. Do not pour it down the drain.

  • Contaminated PPE:

    • Gloves: Dispose of used gloves in the appropriate laboratory waste container immediately after use.

    • Lab Coats: If a lab coat becomes contaminated, it should be professionally laundered or disposed of as chemical waste. Do not launder contaminated lab coats at home.[1]

  • Contaminated Labware: Glassware and other lab equipment should be decontaminated by rinsing with an appropriate solvent. The solvent rinse should be collected and disposed of as chemical waste.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste.[2]

Visualizations

PPE_Selection_Workflow cluster_start cluster_tasks cluster_ppe start Start: Assess Handling Procedure low_volume Low-Volume Handling (e.g., Weighing, Solution Prep) start->low_volume Standard Benchwork high_volume High-Volume Handling or Potential for Aerosols start->high_volume Increased Splash Risk dust_aerosol Significant Dust or Aerosol Generation start->dust_aerosol Airborne Particles spill Emergency Spill start->spill Accidental Release ppe_low Safety Glasses Nitrile Gloves Lab Coat low_volume->ppe_low ppe_high Chemical Goggles Nitrile Gloves Lab Coat Face Shield high_volume->ppe_high ppe_dust Chemical Goggles Nitrile Gloves Lab Coat Face Shield Respirator dust_aerosol->ppe_dust ppe_spill Chemical Goggles Heavy-Duty Gloves Chemical-Resistant Apron Respirator spill->ppe_spill

Caption: PPE selection workflow based on the handling procedure for this compound.

Disposal_Workflow cluster_start cluster_waste_types cluster_disposal_actions start Generated Waste unused_product Unused Product start->unused_product contaminated_ppe Contaminated PPE (Gloves, Lab Coat) start->contaminated_ppe contaminated_labware Contaminated Labware start->contaminated_labware spill_materials Spill Cleanup Materials start->spill_materials licensed_disposal Dispose via Licensed Waste Disposal Company unused_product->licensed_disposal lab_waste Dispose in Appropriate Laboratory Waste Container contaminated_ppe->lab_waste decontaminate Decontaminate with Solvent contaminated_labware->decontaminate spill_materials->licensed_disposal collect_rinse Collect Solvent Rinse for Chemical Waste Disposal decontaminate->collect_rinse

Caption: Disposal workflow for this compound and associated materials.

References

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